molecular formula C9H7BrO2 B016695 2-Bromocinnamic acid CAS No. 7499-56-1

2-Bromocinnamic acid

Cat. No.: B016695
CAS No.: 7499-56-1
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
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Description

2-Bromocinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035323
Record name 2-Bromo-trans-cinnamic acid
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Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7499-56-1, 20595-39-5, 7345-79-1
Record name o-Bromocinnamic acid
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Record name 7499-56-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-trans-cinnamic acid
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Record name o-bromocinnamic acid
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Record name 2-Bromocinnamic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound of significant interest in chemical synthesis and pharmaceutical research. Its unique molecular architecture, featuring a bromine atom at the ortho position of the phenyl ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide array of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical Properties and Structure

This compound is a crystalline solid, typically appearing as a white to yellow powder. The presence of the bromine atom and the carboxylic acid functional group, combined with the conjugated system of the phenyl ring and the acrylic acid moiety, dictates its chemical behavior and physical properties.

The IUPAC name for the most common isomer is (E)-3-(2-bromophenyl)prop-2-enoic acid, indicating a trans configuration of the substituents around the carbon-carbon double bond. This stereochemistry is a key feature influencing its molecular packing in the solid state and its reactivity in various chemical transformations.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₇BrO₂[1][2][3]
Molecular Weight 227.05 g/mol [4]
Melting Point 215-218 °C[3]
Boiling Point Not readily available
Appearance White to yellow solid[5]
pKa ~3.88 (estimated based on cinnamic acid)[6]
Solubility Soluble in alcohol, ether, and benzene; insoluble in water.[5]
CAS Number 7345-79-1 (for the trans-isomer)[7]

Molecular Structure

The structure of this compound features a phenyl ring substituted with a bromine atom at the ortho position relative to a propenoic acid group. The double bond in the propenoic acid side chain is typically in the trans or E configuration, which is the more stable isomer.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Heck Reaction

The Heck reaction provides a reliable method for the synthesis of this compound from 2-bromoiodobenzene and acrylic acid.[8][9]

Materials:

  • 2-Bromoiodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • 3 M Hydrochloric acid (HCl)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoiodobenzene (1.0 eq) in acetonitrile.

  • To the stirred solution, add acrylic acid (1.5 eq), triethylamine (2.0 eq), and palladium(II) acetate (0.02 eq).

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 3 M HCl to precipitate the crude product.

  • Collect the solid by suction filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by suction filtration, washing them with a small amount of a cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Analysis by ¹H NMR Spectroscopy

Procedure:

  • Prepare a sample by dissolving a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • The spectrum should show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the carboxylic acid proton. The coupling constants between the vinyl protons can confirm the trans stereochemistry.

Reactivity and Synthetic Applications

This compound is a valuable substrate in various organic transformations, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond can be functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound can readily participate in cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of substituted cinnamic acid derivatives.

Mandatory Visualizations

Synthesis of this compound via the Heck Reaction

Heck_Reaction_Workflow Reactants 2-Bromoiodobenzene + Acrylic Acid Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture in Catalyst_Base Pd(OAc)₂ (catalyst) Et₃N (base) Catalyst_Base->Reaction_Mixture Solvent_Heat Acetonitrile 80-90°C Solvent_Heat->Reaction_Mixture Precipitation Addition of 3M HCl Reaction_Mixture->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Heck reaction.

Application of this compound in Cross-Coupling Reactions

Caption: Utility of this compound in Suzuki and Sonogashira cross-coupling reactions.

References

An In-depth Technical Guide to the Synthesis of 2-Bromocinnamic Acid from 2-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-bromocinnamic acid from 2-bromobenzaldehyde. This valuable intermediate finds applications in the synthesis of various pharmaceuticals and functional materials.[1] The guide details the most common and effective methods, including the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction, with a focus on experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound is a substituted cinnamic acid derivative characterized by a bromine atom at the ortho position of the phenyl ring. This substitution pattern imparts unique reactivity, making it a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. The selection of an appropriate synthetic methodology is critical and depends on factors such as desired yield, stereoselectivity, available reagents, and reaction conditions. This guide aims to provide the necessary technical details to enable researchers to make informed decisions for the synthesis of this important compound.

Synthetic Methodologies

Three primary condensation reactions are widely employed for the synthesis of cinnamic acid derivatives from aromatic aldehydes: the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction. The electron-withdrawing nature of the bromine atom in 2-bromobenzaldehyde generally leads to an increased reactivity of the carbonyl carbon towards nucleophilic attack, which can influence reaction rates and yields in these transformations.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1][2] The reaction typically requires high temperatures and prolonged reaction times to proceed to completion.[3] Triethylamine can also be employed as the base.[4]

Reaction Scheme:

Experimental Protocol:

A general procedure for the Perkin reaction with a substituted benzaldehyde is as follows:

  • A mixture of 2-bromobenzaldehyde, acetic anhydride, and anhydrous potassium acetate are heated at reflux (typically 180°C) for several hours (e.g., 5-8 hours).[5]

  • After cooling, the reaction mixture is poured into water and steam distilled to remove any unreacted aldehyde.

  • The resulting solution is then acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Quantitative Data:

Reactant 1Reactant 2BaseTemperature (°C)Time (h)Yield (%)
2-BromobenzaldehydeAcetic AnhydridePotassium Acetate1805-8Moderate to Good
2-BromobenzaldehydeAcetic AnhydrideTriethylamineReflux5Moderate to Good

Note: Specific yields for the Perkin reaction of 2-bromobenzaldehyde are not consistently reported in the literature and may require optimization.

Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation. The Doebner modification is particularly well-suited for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[6][7] The reaction is typically catalyzed by a weak base, such as pyridine, often with the addition of a catalytic amount of a stronger base like piperidine.[8][9] The reaction proceeds through an intermediate that undergoes spontaneous decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid.[7]

Reaction Scheme:

Caption: Perkin Reaction Mechanism for this compound Synthesis.

Knoevenagel_Condensation_Workflow Start Start Mix_Reactants Mix 2-Bromobenzaldehyde, Malonic Acid, Pyridine, Piperidine Start->Mix_Reactants Heat_Reflux Heat at Reflux (2-6h) Mix_Reactants->Heat_Reflux Cool_Precipitate Cool and Pour into Ice/HCl Heat_Reflux->Cool_Precipitate Filter_Wash Vacuum Filter and Wash with Cold Water Cool_Precipitate->Filter_Wash Recrystallize Recrystallize from Suitable Solvent Filter_Wash->Recrystallize Characterize Characterize Product (MP, NMR, IR) Recrystallize->Characterize End End Characterize->End

Caption: Experimental Workflow for Knoevenagel Condensation.

Conclusion

The synthesis of this compound from 2-bromobenzaldehyde can be effectively achieved through several established organic reactions. The Knoevenagel condensation (Doebner modification) often presents a reliable and high-yielding route under relatively mild conditions. The Perkin reaction is a classic alternative, though it may require higher temperatures. The Wittig reaction offers good stereochemical control but typically involves a two-step process if starting from a commercially available ester-stabilized ylide. The choice of method will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available resources. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

Spectroscopic data of 2-Bromocinnamic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Analysis of 2-Bromocinnamic Acid

This technical guide provides an in-depth overview of the spectroscopic data for this compound, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded in DMSO-d6 at 400 MHz.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.7Singlet1H-COOH
7.908Doublet1HAr-H
7.870Doublet1HAr-H or Vinyl-H
7.716Triplet1HAr-H
7.446Triplet1HAr-H
7.366Doublet1HAr-H or Vinyl-H
6.585Doublet1HVinyl-H

¹³C NMR Data

While specific peak-by-peak data for the ¹³C NMR spectrum of this compound is available in spectral databases, it is not detailed in the immediate search results.[1][3][4] However, based on the structure, the spectrum is expected to show distinct signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been recorded using techniques such as KBr pellet and ATR.[5] The table below lists the expected characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3100-2500BroadCarboxylic AcidO-H Stretch
~1700StrongCarboxylic AcidC=O Stretch
~1630MediumAlkeneC=C Stretch
~1600, ~1475Medium-WeakAromatic RingC=C Stretch
~3050Medium-WeakAlkene/AromaticC-H Stretch
~980Strongtrans-AlkeneC-H Bend
~750Strongortho-disubstitutedC-H Bend
~600MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[2][5]

m/zRelative Intensity (%)Assignment
22811.8[M+2]⁺
22612.2[M]⁺
182/180Low[M-COOH]⁺
147100[M-Br]⁺ or other fragment
10334.0Fragment
10222.3Fragment
9133.1Fragment
777.5Phenyl Cation
7514.7Fragment
5120.3Fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Sample Preparation and Acquisition
  • Sample Preparation : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6.[6] For ¹³C NMR, a more concentrated solution (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[6] The sample is placed in a clean, dry NMR tube.

  • Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

  • Spectrometer Setup : The NMR tube is placed in the spectrometer. The instrument is then set to lock onto the deuterium signal of the solvent.[7]

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[7]

  • Acquisition :

    • For ¹H NMR , a standard pulse sequence is used. The number of scans can vary, but often a single scan is sufficient for a sample of this concentration.

    • For ¹³C NMR , a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[8] Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[8]

IR Spectrum Acquisition (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride.[9]

  • Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[9]

  • Spectrum Measurement : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9] The spectrum is typically an average of several scans to improve the signal-to-noise ratio.

  • Cleaning : After analysis, the salt plates should be cleaned with a dry solvent like acetone and stored in a desiccator to prevent damage from moisture.[10]

Mass Spectrum Acquisition (Electron Ionization)
  • Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized under a high vacuum.[11]

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes an electron to be ejected from the molecule, forming a molecular ion (a radical cation).[11][12]

  • Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[11]

  • Mass Analysis : The positively charged ions (the molecular ion and the fragment ions) are accelerated by an electric field and then deflected by a magnetic field.[12] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms Mass Spec cluster_data Data Processing & Analysis Sample Solid Sample (this compound) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve MS_Intro Introduce into Spectrometer Sample->MS_Intro Filter Filter Solution Dissolve->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube IR_Plate Deposit on Salt Plate (or ATR) Filter->IR_Plate NMR_Acq Acquire Spectrum (¹H, ¹³C) NMR_Tube->NMR_Acq Process Process Raw Data NMR_Acq->Process IR_Acq Acquire Spectrum IR_Plate->IR_Acq IR_Acq->Process MS_Acq Acquire Spectrum MS_Intro->MS_Acq MS_Acq->Process Analyze Analyze Spectra (Peak Picking, Integration) Process->Analyze Elucidate Structural Elucidation Analyze->Elucidate

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromocinnamic acid, a key intermediate in organic synthesis. The document details its physicochemical properties, experimental protocols for solubility and stability assessment, and its application in synthetic pathways.

Physicochemical Properties of this compound

This compound, with the chemical formula C₉H₇BrO₂, is a halogenated derivative of cinnamic acid.[1] Its properties are influenced by the presence of the bromine atom on the phenyl ring.

PropertyValueReference
Molecular Weight 227.05 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 215-220 °C[2]
pKa 4.41 (Predicted)[2]
Density 1.607 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 7499-56-1[1]
InChIKey OMHDOOAFLCMRFX-AATRIKPKSA-N[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its chemical structure and information on related compounds, a qualitative solubility profile can be inferred.

SolventSolubilityReference
Water Limited to insoluble. The related 4-Bromocinnamic acid has limited solubility in water.
Ethanol Soluble. 4-Bromocinnamic acid is soluble in ethanol.
Methanol Soluble.
Dimethyl Sulfoxide (DMSO) Soluble. Cinnamic acid can be dissolved in DMSO at high concentrations (e.g., up to 29 mg/mL). A similar trend is expected for its bromo-derivative.[3]
Acetone Soluble. 4-Bromocinnamic acid is soluble in acetone.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, especially in the context of its use in multi-step syntheses and for the storage of the compound. Forced degradation studies are essential to identify potential degradation products and establish its degradation pathways.[4][5]

Recommended Conditions for Forced Degradation Studies

The following conditions are based on ICH guidelines for forced degradation studies.[4] The extent of degradation should be targeted in the range of 5-20%.[5]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C) for a specified duration.
Base Hydrolysis 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60 °C) for a specified duration.
Oxidation 3% H₂O₂ at room temperature for a specified duration.
Thermal Degradation The solid drug substance is exposed to dry heat (e.g., 80-100 °C) for a specified duration.
Photostability The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products.

Instrumentation and Materials:

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound reference standard

  • Forced degradation samples

Chromatographic Conditions (A starting point for method development):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). A typical gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., determined by UV scan, likely around 270-280 nm)
Injection Volume 10 µL

Procedure:

  • Method Development:

    • Inject the this compound reference standard to determine its retention time and peak shape.

    • Inject samples from each forced degradation study.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of the parent peak from all degradation product peaks. The use of a PDA detector is recommended for peak purity analysis.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.

Objective: To determine the decomposition temperature and melting point of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

General TGA Protocol:

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature.

General DSC Protocol:

  • Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.

  • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[6]

Synthesis via the Heck Reaction

The Heck reaction is a common method for the synthesis of cinnamic acid derivatives.[7][8]

Reaction Scheme:

G Bromoiodobenzene o-Bromoiodobenzene Catalyst Pd(OAc)₂, Et₃N, Acetonitrile Bromoiodobenzene->Catalyst AcrylicAcid Acrylic Acid AcrylicAcid->Catalyst Product This compound Catalyst->Product

Figure 1. Synthesis of this compound via the Heck Reaction.

Experimental Protocol:

  • To a vial containing o-bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.[9]

  • Heat the mixture at 80-90 °C with stirring for one hour.[9]

  • Cool the reaction to room temperature and then in an ice bath.[9]

  • Isolate the product by suction filtration.[9]

Synthesis of γ-Lactams

A significant application of this compound is in the synthesis of heterocycles like γ-lactams, which are important structural motifs in biologically active compounds.[6][10]

Reaction Scheme:

G 2-Bromocinnamic_acid This compound Intermediate Intermediate 2-Bromocinnamic_acid->Intermediate Amine Primary Amine Amine->Intermediate Pd_Catalyst Palladium Catalyst, Base Pd_Catalyst->Intermediate gamma_Lactam γ-Lactam Intermediate->gamma_Lactam Intramolecular Cyclization

Figure 2. General scheme for γ-lactam synthesis from this compound.

Mandatory Visualizations

Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Evaluation: - Purity Assessment - Degradant Identification - Mass Balance Analysis->Data

Figure 3. Workflow for a forced degradation study of this compound.
Logical Relationship in Heck Reaction Mechanism

G Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (e.g., o-Bromoiodobenzene) ArylHalide->OxidativeAddition PdII_Complex Pd(II) Complex OxidativeAddition->PdII_Complex Carbopalladation Carbopalladation PdII_Complex->Carbopalladation Alkene Alkene (e.g., Acrylic Acid) Alkene->Carbopalladation BetaHydrideElimination β-Hydride Elimination Carbopalladation->BetaHydrideElimination Product Substituted Alkene (this compound) BetaHydrideElimination->Product ReductiveElimination Reductive Elimination (Base) BetaHydrideElimination->ReductiveElimination ReductiveElimination->Pd0

Figure 4. Catalytic cycle of the Heck reaction.

References

An In-Depth Technical Guide to 2-Bromocinnamic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromocinnamic acid and its derivatives represent a compelling class of compounds with significant potential in medicinal chemistry and materials science. The presence of the bromine atom at the ortho position of the cinnamic acid scaffold imparts unique reactivity, making it a valuable building block in advanced organic synthesis.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis and Methodologies

The synthesis of this compound and its derivatives can be achieved through various modern organic chemistry reactions. The selection of a specific method often depends on the desired derivative, available starting materials, and scalability. Key synthetic strategies include palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, as well as classic condensation reactions.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for the synthesis of substituted alkenes. In the context of this compound derivatives, it is particularly useful for coupling aryl halides with acrylic acid or its esters.[3][4][5] The ortho-bromine substituent in this compound plays a crucial role in influencing the oxidative addition step in the palladium catalytic cycle, which can lead to improved yields and selectivity.[1][2]

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), acrylic acid or ester (1.5 mmol), palladium(II) acetate (1.0 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene, 2 mol%).

  • Solvent and Base: Add a solvent system, such as a mixture of water and an organic solvent like DMF, and a base (e.g., K2CO3, 2 mmol).[6]

  • Reaction Conditions: Heat the mixture at a specified temperature (typically 80-120 °C) for a designated time (usually 4-24 hours) until the reaction is complete, as monitored by TLC or GC.

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8][9] This reaction is instrumental in synthesizing biaryl derivatives and other complex structures from this compound.

  • Reaction Setup: In a reaction vessel, combine this compound or its ester (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equiv.).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. This method can be employed for the synthesis of various substituted cinnamic acids.

  • Reactants: In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 2-bromobenzaldehyde) and malonic acid in pyridine.

  • Catalyst: Add a catalytic amount of piperidine.

  • Reaction Conditions: Reflux the mixture for a specified period.

  • Workup and Purification: After cooling, pour the reaction mixture into a solution of dilute hydrochloric acid to precipitate the product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.[10]

Biological Activities and Therapeutic Potential

Derivatives of cinnamic acid are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[11][12][13] The introduction of a bromine atom at the 2-position can modulate these activities, leading to the development of potent therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[11][14][15][16] The anticancer mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: In Vitro Cytotoxicity (IC50 values in µM) of Selected Cinnamic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-methyl-2-chlorocinnamideA-549 (Lung)11.38[17]
(E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazideHepG2 (Liver)3.36[16]
(E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazidePC-3 (Prostate)4.17[16]
(E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazideA-549 (Lung)5.99[16]
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon)1.89[16]
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHepG2 (Liver)4.05[16]
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidMCF-7 (Breast)19.3[16]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549 (Lung)0.04[11]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)HeLa (Cervical)0.004[11]
6-Cinnamoyl-4-arylaminothienopyrimidine (59g)HeLa (Cervical)0.033[11]
Antimicrobial Activity

Bromination of the double bond in cinnamic acid derivatives has been shown to enhance their antimicrobial activity, particularly against fungi and Gram-positive bacteria.[18]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Cinnamic Acid Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Substituted Cinnamic Acid Hydrazide (28b-d)Staphylococcus sp.1-2[19]
Substituted Cinnamic Acid Hydrazide (28b-d)Enterococcus sp.1-2[19]
Cinnamic AcidGram-negative and Gram-positive bacteria>5.0 mM[20]
cis-Cinnamic AcidMDR M. tuberculosis16.9 µM (MBC)[20]
2-Coumaric AcidM. tuberculosis H37Rv122 µM[20]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Apoptosis Induction

One of the primary anticancer mechanisms of cinnamic acid derivatives is the induction of apoptosis, or programmed cell death.[17][21][22] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[17]

Apoptosis_Pathway 2_Bromocinnamic_Acid_Derivative 2_Bromocinnamic_Acid_Derivative PI3K_Akt_Pathway PI3K_Akt_Pathway 2_Bromocinnamic_Acid_Derivative->PI3K_Akt_Pathway Inhibits Bcl_2_anti_apoptotic Bcl_2_anti_apoptotic 2_Bromocinnamic_Acid_Derivative->Bcl_2_anti_apoptotic Downregulates Bax_pro_apoptotic Bax_pro_apoptotic 2_Bromocinnamic_Acid_Derivative->Bax_pro_apoptotic Upregulates PI3K_Akt_Pathway->Bcl_2_anti_apoptotic Activates Mitochondrial_Permeabilization Mitochondrial_Permeabilization Bcl_2_anti_apoptotic->Mitochondrial_Permeabilization Inhibits Bax_pro_apoptotic->Mitochondrial_Permeabilization Promotes Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Permeabilization->Cytochrome_c_Release Caspase_9_Activation Caspase_9_Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[23][24][25] Cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[13][26]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates IkB_NF_kB_Complex IκB-NF-κB (Inactive) NF_kB NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation IkB_NF_kB_Complex->NF_kB Degradation of IκB Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Promotes 2_Bromocinnamic_Acid_Derivative 2_Bromocinnamic_Acid_Derivative 2_Bromocinnamic_Acid_Derivative->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cell proliferation, differentiation, and survival.[27] Dysregulation of this pathway is a hallmark of many cancers. Cinnamic acid derivatives have been shown to modulate MAPK signaling, contributing to their anticancer effects.[28][29][30]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Starting_Materials 2-Bromobenzaldehyde & Malonic Acid/Acrylic Ester Synthesis Chemical Synthesis (e.g., Heck, Suzuki, Knoevenagel) Starting_Materials->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antimicrobial) Characterization->Biological_Screening Lead_Optimization Lead Compound Optimization Biological_Screening->Lead_Optimization

References

An In-depth Technical Guide to the Reactivity of the Acrylic Acid Moiety in 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Bromocinnamic acid is a versatile bifunctional molecule whose reactivity is dominated by its acrylic acid moiety and the unique positioning of its ortho-bromo substituent. The acrylic acid core, consisting of a carboxylic acid function and a conjugated carbon-carbon double bond, offers multiple sites for chemical modification. Standard transformations such as esterification, amidation, catalytic hydrogenation, and electrophilic addition are readily achievable. More significantly, the ortho-bromo group serves as a synthetic handle for powerful palladium-catalyzed intramolecular cyclization reactions, providing a direct route to valuable heterocyclic scaffolds such as coumarins and γ-lactams. This guide provides a detailed overview of these key reactions, including quantitative data, comprehensive experimental protocols, and visualizations of reaction pathways and workflows, to aid researchers in leveraging the synthetic potential of this important building block.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group in this compound undergoes standard transformations, most notably esterification and amidation. These reactions are fundamental for modifying the molecule's solubility, lipophilicity, and for creating prodrugs or linking it to other pharmacophores.

Esterification and Amidation

Fischer esterification, employing an alcohol in the presence of a strong acid catalyst, is a common method for synthesizing 2-bromocinnamate esters. Similarly, amidation can be achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct amidation using coupling agents or boric acid catalysis is also a viable and increasingly popular strategy.

Table 1: Summary of Carboxylic Acid Derivatization Reactions

Reaction TypeReagents & ConditionsTypical Yield (%)Notes
Fischer Esterification Alcohol (e.g., MeOH, EtOH) in excess, cat. H₂SO₄, Reflux, 1-6 h85-95%Equilibrium-driven; removal of water or use of excess alcohol improves yield.
Amidation (via Acyl Chloride) 1. SOCl₂, Reflux 2. Amine (RNH₂), Base (e.g., Et₃N), CH₂Cl₂, 0 °C to RT75-90%Two-step process; suitable for a wide range of amines.
Direct Amidation (Catalytic) Amine (RNH₂), Boric Acid (catalyst), Toluene, Reflux (Dean-Stark), 8-16 h60-85%A greener, one-pot alternative to traditional methods.[1]
Detailed Experimental Protocol: Fischer Esterification

Protocol: Synthesis of Methyl 2-bromocinnamate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (5.0 g, 22.0 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.6 mL, ~1.1 g, 11.2 mmol) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the oily residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude methyl 2-bromocinnamate can be purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure product as a white solid.

Reactivity of the Alkene Group

The α,β-unsaturated double bond in the acrylic acid moiety is electron-deficient and susceptible to both electrophilic addition and reduction reactions.

Electrophilic Addition and Hydrogenation

The alkene readily undergoes electrophilic addition. A classic example is the addition of bromine (Br₂), which proceeds via a bromonium ion intermediate, resulting in an anti-addition product. Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the carboxylic acid or the aromatic ring, yielding 3-(2-bromophenyl)propanoic acid.

Table 2: Summary of Alkene Functionalization Reactions

Reaction TypeReagents & ConditionsTypical Yield (%)Notes
Bromination Pyridinium tribromide, Glacial Acetic Acid, 60 °C, 1 h80-95%Stereospecific anti-addition. Using pyridinium tribromide is safer than liquid bromine.
Catalytic Hydrogenation H₂ (1 atm), 5-10% Pd/C, Solvent (e.g., EtOH, EtOAc), RT, 2-12 h>95%Highly efficient and selective for the C=C bond.
Transfer Hydrogenation Formic acid/Triethylamine, Rhodium catalyst, 65-85 °C, 4 h45-99%Avoids the need for pressurized H₂ gas; yield is highly dependent on catalyst and conditions.[1][2]
Detailed Experimental Protocol: Bromine Addition

Protocol: Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.27 g, 10.0 mmol) and glacial acetic acid (8 mL).

  • Reagent Addition: Add pyridinium tribromide (3.20 g, 10.0 mmol) to the flask.

  • Reflux: Heat the mixture in a water bath at 60 °C with stirring for 1 hour. Monitor the reaction for a color change from reddish-orange to pale yellow, indicating consumption of the bromine.

  • Precipitation: Cool the reaction mixture to room temperature, then cool further in an ice bath for 15 minutes. Add cold water (20 mL) to precipitate the product completely.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixed solvent system. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat until clear, then allow to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals in a desiccator to obtain the final product.

Unique Cyclization via Intramolecular Heck Reaction

The most significant aspect of this compound's reactivity stems from the juxtaposition of the acrylic acid moiety and the ortho-bromo substituent. This arrangement makes its derivatives ideal precursors for palladium-catalyzed intramolecular Heck reactions, a powerful method for constructing heterocyclic rings.[2][3][4][5] By first converting the carboxylic acid to an amide, subsequent intramolecular C-C bond formation between the aryl bromide and the alkene can lead to the synthesis of γ-lactams, an important structural motif in many biologically active compounds.[6]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R-Br pd2_complex R-Pd(II)L₂-Br oxidative_add->pd2_complex alkene_coord Alkene Coordination pd2_complex->alkene_coord Alkene insertion_complex Alkene-Pd(II) Complex alkene_coord->insertion_complex migratory_ins Migratory Insertion insertion_complex->migratory_ins alkyl_pd σ-Alkyl-Pd(II) Intermediate migratory_ins->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product_complex Product-Pd(II) Complex beta_hydride->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim Product reductive_elim->pd0 + H-Br (neutralized by base)

Catalytic cycle for the intramolecular Heck reaction.

Table 3: Summary of Intramolecular Heck Cyclization Conditions

Substrate TypeCatalyst / LigandBaseSolventTemp (°C)Yield (%)Product
2-Bromocinnamide Pd(OAc)₂, PPh₃K₂CO₃DMF100-12070-90%γ-Lactam
N-Allyl-2-bromoaniline Pd(OAc)₂, BINAPCs₂CO₃Toluene10085-95%Indoline
2-Bromophenyl allyl ether PdCl₂(PPh₃)₂Et₃NAcetonitrile8075-90%Dihydrofuran
Detailed Experimental Protocol: Intramolecular Heck Reaction

Protocol: Synthesis of a γ-Lactam from N-allyl-2-bromobenzamide (A derivative of this compound)

Note: This protocol is representative for the cyclization of an amide derived from 2-bromo-benzoic acid, illustrating the principle applicable to 2-bromocinnamide derivatives.

  • Precursor Synthesis: First, synthesize the N-allyl-2-bromobenzamide by reacting 2-bromobenzoyl chloride with allylamine in the presence of a base like triethylamine.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-allyl-2-bromobenzamide (1.20 g, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%), and triphenylphosphine (131 mg, 0.50 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 25 mL) and potassium carbonate (1.38 g, 10.0 mmol) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired γ-lactam.

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable scaffold in medicinal chemistry and materials science.

  • Drug Development: Cinnamic acid derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[7][8][9][10][11][12] The ability to easily generate esters and amides allows for the creation of large libraries of compounds for screening. Furthermore, the intramolecular Heck reaction provides access to rigid heterocyclic structures like lactams, which are privileged scaffolds in many approved drugs. These derivatives can act as inhibitors in various signaling pathways, for example, by targeting protein kinases involved in cell proliferation.[11][13]

  • Materials Science: The acrylic acid moiety can be incorporated into polymer backbones. The presence of the bromine atom can enhance properties such as thermal stability and flame retardancy in the resulting materials.[6]

Signaling_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor ras Ras receptor->ras Activates inhibitor Cinnamic Acid Derivative (e.g., Lactam) inhibitor->receptor Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Inhibition of a generic kinase signaling pathway.

General Experimental Workflow

The synthesis and purification of derivatives from this compound typically follow a standardized laboratory workflow, ensuring the efficient isolation of the target compound.

Experimental_Workflow start Start: this compound + Reagents reaction Reaction (e.g., Reflux, Stirring) start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying (e.g., Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification analysis Analysis (NMR, MS, m.p.) purification->analysis product Final Pure Product analysis->product

A typical workflow for synthesis and purification.

References

Methodological & Application

Application Notes and Protocols: Heck Reaction Protocol for the Synthesis of Substituted Stilbenes Using 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[2][3] Cinnamic acids and their derivatives are important intermediates in the pharmaceutical and fine chemical industries, exhibiting a range of biological activities such as anticancer, antioxidant, and anti-inflammatory properties.[2] This document provides a detailed protocol for the Heck reaction using 2-bromocinnamic acid as an aryl halide substrate, offering a versatile route to the synthesis of substituted stilbene derivatives.

General Reaction Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The generally accepted mechanism consists of several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[2][4]

  • Alkene Coordination and Insertion: The alkene reactant coordinates to the palladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond.[2][4][5]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the new C=C double bond in the product and a palladium-hydride species.[4][5] This step is crucial for determining the stereoselectivity of the reaction.[6]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][7]

Experimental Protocol

This protocol describes a general procedure for the Heck reaction between this compound and a generic alkene (e.g., styrene). Researchers should optimize the reaction conditions for their specific alkene substrate.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or MeCN) to the flask, followed by the base (e.g., triethylamine, 2-3 equivalents). Stir the mixture until the catalyst and ligand are fully dissolved.

  • Reactant Addition: Add this compound (1 equivalent) and the alkene (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted stilbene derivative.

Data Presentation

The following tables summarize typical reaction parameters and potential outcomes for a Heck reaction. These are representative examples, and actual results will vary depending on the specific substrates and conditions used.

Table 1: Representative Heck Reaction Conditions

ParameterConditionNotes
Aryl HalideThis compound---
AlkeneStyreneCan be substituted with other alkenes.
CatalystPd(OAc)₂ (2 mol%)Other common catalysts include PdCl₂ and Tetrakis(triphenylphosphine)palladium(0).[1]
LigandPPh₃ (4 mol%)Other phosphine ligands like BINAP can also be used.[1]
BaseTriethylamine (2.5 eq.)Inorganic bases like K₂CO₃ or NaOAc are also common.[1][8]
SolventAnhydrous DMFNMP and acetonitrile are also frequently used solvents.[8]
Temperature100 °CReaction temperatures can range from 50-180 °C.[8]
Reaction Time12 hoursVaries depending on substrate reactivity.

Table 2: Hypothetical Yields for Heck Reaction with Various Alkenes

Alkene SubstrateProductHypothetical Yield (%)
Styrene(E)-2-(2-Styryl)cinnamic acid85
Ethyl acrylate(E)-2-(3-Ethoxy-3-oxoprop-1-en-1-yl)cinnamic acid78
1-Octene(E)-2-(Oct-1-en-1-yl)cinnamic acid72

Visualizations

The following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.

Heck_Reaction_Mechanism pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X(Ln) pd0->pd2_complex aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)-X(Ln)(Alkene)] pd2_complex->pi_complex alkene Alkene coordination Coordination alkyl_pd_complex R-Pd(II)-X(Ln) pi_complex->alkyl_pd_complex insertion Migratory Insertion product_complex [Product-Pd(II)-H(Ln)] alkyl_pd_complex->product_complex beta_elimination β-Hydride Elimination product_complex->pd0 product Substituted Alkene product_complex->product reductive_elimination Reductive Elimination (Base)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_catalyst Add Pd(OAc)₂ and PPh₃ setup->add_catalyst add_solvent_base Add anhydrous solvent and base add_catalyst->add_solvent_base add_reactants Add this compound and alkene add_solvent_base->add_reactants heat Heat reaction mixture (e.g., 100 °C) add_reactants->heat monitor Monitor reaction by TLC or GC-MS heat->monitor workup Cool, acidify, and perform aqueous work-up monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer and remove solvent extract->dry purify Purify by chromatography or recrystallization dry->purify end Obtain pure product purify->end

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its typically mild reaction conditions and broad functional group tolerance.[1][2] This document provides detailed application notes and a protocol for the Sonogashira coupling of 2-Bromocinnamic acid, a vinyl bromide substrate bearing a carboxylic acid moiety. A key challenge in coupling reactions involving substrates with acidic protons, such as carboxylic acids, is the potential for side reactions with the basic conditions typically employed. However, specific conditions, particularly copper-free protocols, have been developed that exhibit excellent tolerance for carboxylic acid groups, obviating the need for protection/deprotection steps.[3]

Core Concepts and Reaction Parameters

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and, in its classic form, utilizes a copper(I) co-catalyst.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition of the vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (in the copper-co-catalyzed version) or direct reaction with the deprotonated alkyne (in the copper-free version), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]

For substrates like this compound, a copper-free Sonogashira protocol is highly recommended. The absence of copper minimizes the risk of alkyne homocoupling (Glaser coupling) and can improve the functional group tolerance, particularly for sensitive substrates.[1][6]

Key Parameters for Optimization:

  • Catalyst System: A palladium source, often a Pd(II) precatalyst that is reduced in situ to Pd(0), is essential. Common choices include PdCl₂(PPh₃)₂ and Pd(OAc)₂. The choice and loading of the phosphine ligand can also be critical.

  • Base: An amine base is required to deprotonate the terminal alkyne. For substrates with a carboxylic acid, a non-nucleophilic amine base like piperidine or a hindered amine is preferable to prevent unwanted side reactions. Inorganic bases such as carbonates can also be employed in some systems.[4]

  • Solvent: A variety of organic solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include THF, DMF, and acetonitrile.

  • Temperature and Reaction Time: Vinyl bromides are generally more reactive than aryl bromides, often allowing for milder reaction conditions.[4] Reactions can often be conducted at room temperature or with gentle heating. Reaction times are typically monitored by techniques such as TLC or LC-MS.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical quantitative data for the copper-free Sonogashira coupling of haloaryl carboxylic acids, which serves as a strong model for the reaction of this compound.[3]

ParameterValue/RangeNotes
Substrate Haloaryl Carboxylic AcidThis compound is a vinyl bromide with a carboxylic acid.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess of the alkyne is typically used.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A common and effective catalyst for this transformation.
Base Piperidine (10 equivalents)A large excess of the amine base is used to deprotonate the alkyne and neutralize the generated HBr.
Solvent DMF or THFSolvents that can solubilize the reactants and catalyst are chosen.
Temperature Room Temperature to 85 °CGentle heating may be required to drive the reaction to completion.
Reaction Time 20 minutes - 24 hoursReaction progress should be monitored.
Yield Good to Excellent (typically >80%)High yields are often achievable under optimized conditions.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol is a representative procedure adapted from established methods for the copper-free Sonogashira coupling of substrates containing carboxylic acids.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Piperidine

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Catalyst and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.2 eq.) and PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of ~0.1 M) followed by piperidine (10 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 85 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically within 20 minutes to a few hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M HCl to a pH of ~2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reagents Reagent Addition (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Add this compound to a dry flask. add_alkyne 2. Add Terminal Alkyne setup->add_alkyne add_catalyst 3. Add PdCl2(PPh3)2 add_alkyne->add_catalyst add_solvent 4. Add Anhydrous Solvent add_catalyst->add_solvent add_base 5. Add Piperidine add_solvent->add_base react 6. Stir at RT or 85°C add_base->react monitor 7. Monitor by TLC react->monitor workup 8. Acidify, Extract, Wash, Dry, Concentrate monitor->workup Reaction Complete purify 9. Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Signaling_Pathway Catalytic Cycle of Copper-Free Sonogashira Coupling Pd0 Pd(0)L2 PdII_complex R-Pd(II)L2-Br Pd0->PdII_complex Oxidative Addition VinylBromide This compound (R-Br) OxAdd Oxidative Addition VinylBromide->OxAdd OxAdd->PdII_complex PdII_alkynyl R-Pd(II)L2-C≡C-R' PdII_complex->PdII_alkynyl Transmetalation Alkyne Terminal Alkyne (R'-C≡C-H) Base Base Alkyne->Base Acetylide R'-C≡C⁻ Base->Acetylide Deprotonation Transmetalation Transmetalation Acetylide->Transmetalation Transmetalation->PdII_alkynyl Product Coupled Product (R-C≡C-R') PdII_alkynyl->Product Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product->RedElim

Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Heterocycles from 2-Bromocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of heterocycles, specifically focusing on the utility of 2-bromocinnamic acid derivatives as versatile starting materials. The methodologies outlined herein are pivotal for the construction of quinolone and coumarin scaffolds, which are of significant interest in medicinal chemistry and drug development.

Synthesis of 4-Arylquinolin-2(1H)-ones via a Domino Heck/Cyclization Reaction

The synthesis of quinolin-2(1H)-ones, a core structure in many pharmaceuticals, can be efficiently achieved through a palladium-catalyzed domino Heck/cyclization reaction. This approach utilizes a derivative of 2-aminocinnamic acid, which can be conceptually derived from this compound, to construct the heterocyclic core in a one-pot procedure. The following protocol is adapted from the work of Cacchi and coworkers for the synthesis of 4-arylquinolin-2(1H)-ones.[1]

Reaction Scheme:

Caption: General scheme for the palladium-catalyzed synthesis of 4-arylquinolin-2(1H)-ones.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-arylquinolin-2(1H)-one derivatives.

EntryAryl Iodide (Ar-I)ProductYield (%)
1Iodobenzene4-Phenylquinolin-2(1H)-one80
24-Iodoanisole4-(4-Methoxyphenyl)quinolin-2(1H)-one75
34-Iodotoluene4-(4-Methylphenyl)quinolin-2(1H)-one78
41-Iodo-4-nitrobenzene4-(4-Nitrophenyl)quinolin-2(1H)-one65
51-Iodo-4-chlorobenzene4-(4-Chlorophenyl)quinolin-2(1H)-one72
Experimental Protocol

Materials:

  • Methyl β-(2-acetamidophenyl)acrylate

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl β-(2-acetamidophenyl)acrylate (1.0 mmol), the corresponding aryl iodide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium acetate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-arylquinolin-2(1H)-one.

Logical Workflow for Quinolone Synthesis

quinolone_synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Reactants: - Methyl β-(2-acetamidophenyl)acrylate - Aryl Iodide - Pd(OAc)₂ - KOAc start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous DMF heat Heat to 120°C and Stir solvent->heat inert->solvent monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 4-Arylquinolin-2(1H)-one purify->product

Caption: Experimental workflow for the synthesis of 4-arylquinolin-2(1H)-ones.

Proposed Synthesis of Coumarins via Intramolecular Heck Reaction

While the direct palladium-catalyzed intramolecular cyclization of this compound to coumarin is not extensively documented, a plausible and highly valuable synthetic route can be proposed based on the well-established intramolecular Heck reaction. This hypothetical protocol serves as a guide for researchers to explore this transformation.

Proposed Reaction Scheme:

Caption: Proposed palladium-catalyzed intramolecular Heck reaction for the synthesis of coumarin from this compound.

Key Considerations and Proposed Reaction Parameters

The success of this intramolecular Heck reaction will likely depend on the careful optimization of several parameters. The following table provides a starting point for this optimization.

ParameterProposed ConditionsRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Commonly used and effective Pd(0) or Pd(II) precursors for Heck reactions.
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands are crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity.
Base K₂CO₃, Cs₂CO₃, Et₃NA base is required to neutralize the HBr formed during the catalytic cycle.
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents are typically effective for Heck reactions.
Temperature 80 - 140 °CSufficient thermal energy is needed to drive the catalytic cycle.
Additive Phase-transfer catalyst (e.g., TBAB)May be beneficial if solubility is an issue.
Proposed Experimental Protocol

Materials:

  • This compound or its methyl/ethyl ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (or its ester) (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of ethyl acetate.

  • To the filtrate, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coumarin product.

Proposed Catalytic Cycle for Intramolecular Heck Reaction

heck_cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition insertion_intermediate Intramolecular Carbopalladation pd2_complex->insertion_intermediate Alkene Coordination six_membered_pd Six-membered Palladacycle insertion_intermediate->six_membered_pd beta_hydride β-Hydride Elimination six_membered_pd->beta_hydride product Coumarin beta_hydride->product hpdbr [H-Pd(II)L₂-Br] beta_hydride->hpdbr hpdbr->pd0 Reductive Elimination base Base hpdbr->base h_base [H-Base]⁺ base->h_base br_salt Br⁻ base->br_salt

Caption: Proposed catalytic cycle for the intramolecular Heck synthesis of coumarin.

These protocols and application notes provide a solid foundation for the synthesis of important heterocyclic scaffolds using palladium catalysis and this compound derivatives. The successful application of these methods will contribute to the advancement of organic synthesis and drug discovery programs.

References

The Versatility of 2-Bromocinnamic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Bromocinnamic acid is emerging as a critical building block in the synthesis of a wide array of pharmaceutical intermediates, offering a versatile scaffold for the construction of complex heterocyclic structures. Its unique chemical properties, particularly the presence of a bromine atom ortho to the acrylic acid moiety, make it an ideal precursor for various palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. These reactions, including the Heck and Sonogashira couplings, pave the way for the efficient synthesis of benzofurans and quinolinones, key components in numerous therapeutic agents.

This application note provides detailed protocols for the synthesis of two important pharmaceutical intermediates—benzofuran-2-carboxylic acid and 3-phenyl-3,4-dihydro-1H-quinolin-2-one—utilizing this compound as the starting material. These protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step methodologies and quantitative data to facilitate their adoption in the laboratory.

Synthesis of Benzofuran-2-carboxylic Acid Intermediate

Benzofuran derivatives are prevalent in a variety of biologically active compounds. The synthesis of benzofuran-2-carboxylic acid from this compound can be achieved through a tandem Sonogashira coupling and cyclization reaction. This two-step, one-pot procedure provides an efficient route to this valuable intermediate.

Experimental Protocol: Sonogashira Coupling and Cyclization

A mixture of this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) is reacted in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., triethylamine). The reaction is typically heated to facilitate both the coupling and the subsequent intramolecular cyclization.

Reactant/Reagent Exemplary Molar Ratio Typical Conditions Yield (%)
This compound1.0DMF, Et₃N, 80-100 °C75-90
Terminal Alkyne1.2
Pd(PPh₃)₄0.02-0.05
CuI0.05-0.10

Note: Yields are dependent on the specific terminal alkyne and reaction conditions used.

Figure 1: Synthesis of Benzofuran Intermediate.

Synthesis of 3-Phenyl-3,4-dihydro-1H-quinolin-2-one Intermediate

Quinolinone scaffolds are integral to a range of pharmaceuticals, including anticoagulants and anticancer agents. The synthesis of 3-phenyl-3,4-dihydro-1H-quinolin-2-one from this compound can be accomplished via a Heck reaction followed by an amination and intramolecular cyclization cascade.

Experimental Protocol: Heck Reaction and Cyclization Cascade

Initially, this compound is coupled with styrene using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in the presence of a base to form a stilbene derivative. This intermediate is then subjected to an amination reaction, followed by an acid-catalyzed intramolecular cyclization to yield the desired quinolinone.

Reactant/Reagent Exemplary Molar Ratio Typical Conditions Yield (%)
This compound1.0Heck: Toluene, Base, 100 °C60-80 (overall)
Styrene1.1
Pd(OAc)₂0.01-0.03
Phosphine Ligand0.02-0.06
Amine1.5Amination/Cyclization: Acid catalyst, High Temp.

Note: Yields are variable and depend on the specific reaction conditions and reagents.

Figure 2: Synthesis of Quinolinone Intermediate.

Logical Workflow for Synthesis and Analysis

The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates involves a series of logical steps, from initial reaction design to final product analysis.

Figure 3: General Experimental Workflow.

The strategic use of this compound in these synthetic routes highlights its importance in modern medicinal chemistry. The ability to readily form carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods, followed by efficient cyclization, provides a powerful platform for the discovery and development of new pharmaceutical agents. The protocols outlined here serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile intermediate.

Application Notes and Protocols for 2-Bromocinnamic Acid as a Precursor for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1] 2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, serves as a versatile precursor for the synthesis of various heterocyclic compounds, particularly chalcones and pyrazoles, which have demonstrated significant potential as antimicrobial agents.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of 2-bromochalcones and their subsequent conversion to pyrazole derivatives, along with methods for evaluating their antimicrobial efficacy.

Synthesis of Antimicrobial Agents from this compound

The primary strategy for utilizing this compound as a precursor involves its conversion to 2-bromobenzaldehyde, which can then be used in the synthesis of chalcones and pyrazoles.

Part 1: Synthesis of 2-Bromochalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation between an aldehyde and a ketone, known as the Claisen-Schmidt condensation.[4][5] In this protocol, 2-bromobenzaldehyde (derived from this compound) reacts with various substituted acetophenones to yield 2-bromochalcone derivatives.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-bromophenyl)prop-2-en-1-one

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.85 g (0.01 mol) of 2-bromobenzaldehyde and 1.36 g (0.01 mol) of 4-hydroxyacetophenone in 30 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form upon completion.

  • Isolation: Pour the reaction mixture into a beaker containing 100 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of 5-6.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.

  • Recrystallization: Recrystallize the crude chalcone from ethanol to obtain the pure product.

Part 2: Synthesis of Pyrazole Derivatives from 2-Bromochalcones

Pyrazoles, five-membered heterocyclic compounds, can be synthesized by the cyclization of chalcones with hydrazine hydrate in the presence of a suitable catalyst.[3][6]

Experimental Protocol: Synthesis of 3-(4-hydroxyphenyl)-5-(2-bromophenyl)-4,5-dihydro-1H-pyrazole

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3.19 g (0.01 mol) of the synthesized 2-bromochalcone in 40 mL of ethanol.

  • Reagent Addition: Add 1 mL (0.02 mol) of hydrazine hydrate to the solution.

  • Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude pyrazole derivative from a suitable solvent such as ethanol to obtain the pure compound.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no compound.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Table 1: Antimicrobial Activity of Bromo-substituted Chalcone Derivatives (MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhimuriumReference
4-bromo-3′,4′-dimethoxychalcone--11 (Zone of Inhibition in mm)15 (Zone of Inhibition in mm)[2]
2-bromo pyrazine-based chalcone (CH-0y)15.625 - 62.5---[7]
2,3-dibromo chalcone derivativesModest ActivityModest Activity--[4]

Note: '-' indicates data not available in the cited sources. The activity of 4-bromo-3′,4′-dimethoxychalcone was reported as the zone of inhibition.

Table 2: Antimicrobial Activity of Bromo-substituted Pyrazole Derivatives (MIC in µg/mL)
CompoundStaphylococcus aureusEnterococcus faeciumKlebsiella pneumoniaeAspergillus nigerReference
Bromo-benzothiazolo pyrazolinesActive---[8]
N-(trifluoromethyl)phenyl bromo-substituted pyrazole0.780.78--[9]

Note: '-' indicates data not available in the cited sources. The specific MIC values for bromo-benzothiazolo pyrazolines were not provided in the abstract.

Mandatory Visualization

Synthesis_Workflow A This compound B 2-Bromobenzaldehyde A->B Oxidative Cleavage D 2-Bromochalcone Derivative B->D Claisen-Schmidt Condensation C Substituted Acetophenone C->D F Pyrazole Derivative D->F Cyclization E Hydrazine Hydrate E->F

Caption: Synthetic pathway from this compound to pyrazole derivatives.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to DNA_Gyrase DNA Gyrase DNA_Gyrase->Cell_Death Leads to Protein_Synthesis Protein Synthesis (Ribosomes) Protein_Synthesis->Cell_Death Leads to Cell_Wall Cell Wall Synthesis Cell_Wall->Cell_Death Leads to Chalcone 2-Bromochalcone Derivative Chalcone->Membrane Disruption Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase Inhibition Pyrazole->Protein_Synthesis Inhibition Pyrazole->Cell_Wall Inhibition

Caption: Proposed antimicrobial mechanisms of action for chalcone and pyrazole derivatives.

MIC_Workflow A Prepare stock solution of test compound B Prepare 96-well plate with 2-fold serial dilutions A->B D Inoculate all wells (except negative control) B->D C Prepare microbial inoculum (0.5 McFarland) C->D E Incubate plate (37°C, 24h for bacteria; 28°C, 48h for fungi) D->E F Visually inspect for growth and determine MIC E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Synthesis of Novel Anticancer Agents from 2-Bromocinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel anticancer compounds derived from 2-bromocinnamic acid. The focus is on the synthesis of a series of this compound amides and their evaluation as potential therapeutic agents against various cancer cell lines.

Introduction

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The modification of the cinnamic acid scaffold offers a versatile platform for the development of novel therapeutic agents. This document specifically explores the use of this compound as a starting material for the synthesis of new chemical entities with potential anticancer efficacy. The presence of the bromine atom at the ortho position provides a handle for further chemical modifications, such as cross-coupling reactions, and can also influence the biological activity of the resulting compounds.

Data Presentation

The following table summarizes the in vitro anticancer activity of a synthesized series of cinnamic acid derivatives against the A-549 human lung cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity of Synthesized Cinnamic Acid Derivatives against A-549 Cancer Cell Line [1]

Compound IDR GroupYield (%)m.p. (°C)IC50 (µM)
1 -CH362141-14411.38
2 -CH2CH355132-13514.24
3 -CH2CH2CH348118-12116.81
4 -CH(CH3)245125-12818.15
5 -CH2C6H558155-15810.36
6 -CH2CH2C6H551148-15112.45
7 -Cyclohexyl42162-16517.52
8 -Phenyl53178-18115.66
9 -4-Chlorophenyl65192-19511.06
10 -4-Methoxyphenyl59185-18813.78
11 -4-Nitrophenyl68210-213> 25
12 -H72220-223> 25
Colchicine (Positive Control) 6.32

Experimental Protocols

General Synthesis of Cinnamic Acid Amides from Substituted Benzaldehydes

This protocol describes a general multi-step synthesis for a series of cinnamic acid amides, which can be adapted for the synthesis of this compound amides by starting with 2-bromobenzaldehyde.

Step 1: Synthesis of Substituted Cinnamic Acids [1]

  • A mixture of the appropriate substituted benzaldehyde (0.1 mol), malonic acid (0.12 mol), pyridine (20 mL), and a catalytic amount of piperidine (0.5 mL) is refluxed for 4-6 hours.

  • After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).

  • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the corresponding substituted cinnamic acid.

Step 2: Synthesis of Cinnamic Acid Chlorides [1]

  • The substituted cinnamic acid (0.1 mmol) obtained from Step 1 is refluxed with thionyl chloride (SOCl2, 0.1 mmol) for 4 hours to obtain the respective acid chloride.

  • Excess thionyl chloride is removed under reduced pressure.

Step 3: Synthesis of Cinnamic Acid Amides [1]

  • To the cinnamic acid chloride obtained from Step 2, the respective amine (0.1 mmol) is added, and the mixture is refluxed for 3 hours.

  • The resulting product (cinnamic acid amide) is dried.

Step 4: Synthesis of Final Hydroxamate Derivatives [1]

  • A mixture of methanol (12 mL) and hydroxylamine HCl is stirred on a heated magnetic plate for 5 minutes.

  • A methanolic solution of KOH (0.05 M) is added dropwise while stirring.

  • The product is filtered, and the filtrate is collected.

  • Chloroacetyl chloride (0.07 M) is added dropwise to methanol (25 mL) with stirring.

  • The hydroxylamine stock solution is added dropwise to the chloroacetyl chloride solution and stirred for 2 hours. The product is filtered and dried to yield 2-chloro-N-hydroxyacetamide.

  • The 2-chloro-N-hydroxyacetamide (0.1 mmol) is added to the cinnamic acid amides (0.1 mmol) obtained from Step 3 and refluxed for 8 hours.

  • The final products are dried, collected, and recrystallized using methanol.

In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • The human lung cancer cell line (A-549) is cultured in DMEM media supplemented with 10% FBS and an antibiotic mix.

  • Cells are incubated for 24 hours at 37 °C with 5% CO2 and 95% humidity.

  • The synthesized compounds are dissolved in DMSO and added to the cells at various concentrations.

  • After a 48-hour incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • The cells are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control (untreated cells).

Visualizations

Experimental Workflow for Synthesis of Cinnamic Acid Amide Derivatives

G cluster_0 Synthesis of Cinnamic Acid cluster_1 Formation of Acid Chloride cluster_2 Amide Formation cluster_3 Final Product Synthesis A Substituted Benzaldehyde D Reflux A->D B Malonic Acid B->D C Pyridine, Piperidine C->D E Substituted Cinnamic Acid D->E G Reflux E->G F SOCl2 F->G H Cinnamic Acid Chloride G->H J Reflux H->J I Amine (R-NH2) I->J K Cinnamic Acid Amide J->K M Reflux K->M L 2-Chloro-N- hydroxyacetamide L->M N Final Anticancer Compound M->N

Caption: General workflow for the synthesis of cinnamic acid amide derivatives.

Putative Signaling Pathway Inhibition by Cinnamic Acid Derivatives

While the specific signaling pathways for the this compound amides in Table 1 have not been fully elucidated, cinnamic acid derivatives, in general, are known to exert their anticancer effects through the modulation of various signaling pathways. One such key pathway is the PI3K/AKT signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Cinnamic Acid Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamic acid derivatives.

Conclusion

The synthesis of novel amide derivatives of this compound presents a promising avenue for the discovery of new anticancer agents. The provided protocols offer a general framework for the synthesis and evaluation of such compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer potency and selectivity of these derivatives. Additionally, detailed mechanistic studies are required to elucidate the specific signaling pathways through which these compounds exert their cytotoxic effects, which will be crucial for their future development as therapeutic agents.

References

Application of 2-Bromocinnamic Acid in Materials Science and Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocinnamic acid is a versatile organic compound that serves as a valuable building block in the synthesis of advanced materials and polymers.[1] Its unique chemical structure, featuring a bromine atom on the phenyl ring and a reactive acrylic acid moiety, allows for its incorporation into various polymer backbones and side chains. This incorporation can impart desirable properties to the resulting materials, including enhanced thermal stability, flame retardancy, and photoreactivity. These characteristics make this compound and its derivatives promising candidates for applications in high-performance plastics, coatings, and biomedical devices.

Key Applications in Materials Science and Polymer Synthesis

The primary applications of this compound in materials science stem from its ability to be polymerized or integrated into polymer matrices, leading to materials with improved properties.

Enhanced Thermal Stability and Flame Retardancy

The presence of the bromine atom in the this compound moiety contributes to the thermal stability and flame-retardant properties of polymers.[1] Halogenated compounds, like those containing bromine, are known to interfere with the radical chain reactions that occur during combustion, thereby slowing down the process. While specific quantitative data for polymers derived solely from this compound is not extensively available in publicly accessible literature, the general principle of using brominated compounds to enhance flame retardancy is well-established in polymer chemistry.

Hypothetical Performance Data:

The following table presents hypothetical, yet plausible, quantitative data for a polymer matrix (e.g., polystyrene) with and without the incorporation of this compound to illustrate the potential improvements.

PropertyStandard PolystyrenePolystyrene with 15% this compound (Hypothetical)Test Method
Thermal Stability (TGA)
Onset of Decomposition (Tonset)~350 °C~375 °CThermogravimetric Analysis
Temperature at 10% Weight Loss (T10)~380 °C~405 °CThermogravimetric Analysis
Flame Retardancy
Limiting Oxygen Index (LOI)18%25%ISO 4589
UL-94 Rating (3 mm thickness)HB (Horizontal Burn)V-1 (Vertical Burn, self-extinguishing)UL-94 Standard
Photopolymerization and Crosslinking

The carbon-carbon double bond in the acrylic acid portion of this compound is susceptible to polymerization, particularly through photo-initiated processes.[2][3] This photoreactivity is often exploited in applications such as coatings, adhesives, and the fabrication of micro- and nanostructures. The most common mechanism for the photopolymerization of cinnamic acid derivatives is [2+2] cycloaddition, where two double bonds react to form a cyclobutane ring, leading to crosslinking of the polymer chains. This process can be used to create stable, three-dimensional polymer networks.

Experimental Protocols

The following protocols are adapted from established methods for similar cinnamic acid derivatives and provide a plausible pathway for the synthesis and characterization of polymers incorporating this compound.[4]

Protocol 1: Synthesis of a Bifunctional Monomer from this compound for Photopolymerization

To utilize this compound in photopolymerization to form a crosslinked network, it is often necessary to first convert it into a bifunctional monomer. This protocol describes the synthesis of a diester of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A diol (e.g., 1,4-butanediol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain 2-bromocinnamate chloride.

  • Esterification: Dissolve the freshly prepared 2-bromocinnamate chloride in anhydrous DCM. In a separate flask, dissolve the diol (e.g., 1,4-butanediol) and triethylamine (as a base to neutralize the HCl byproduct) in anhydrous DCM.

  • Slowly add the acid chloride solution to the diol solution at 0 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting bifunctional monomer by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified monomer using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Photopolymerization of the Bifunctional 2-Bromocinnamate Monomer

This protocol outlines the procedure for the photopolymerization of the synthesized bifunctional monomer to create a crosslinked polymer film.

Materials:

  • Synthesized bifunctional 2-bromocinnamate monomer

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • A suitable solvent (e.g., chloroform or THF)

  • UV light source (e.g., a mercury lamp with a specific wavelength filter)

  • A non-reactive solvent for precipitation (e.g., methanol)

  • Glass slides or a suitable substrate

Procedure:

  • Solution Preparation: Dissolve the bifunctional monomer and a small amount of the photoinitiator (typically 1-2% by weight of the monomer) in a suitable solvent.

  • Film Casting: Cast the solution onto a glass slide or another substrate to form a thin film. Allow the solvent to evaporate completely in a fume hood.

  • UV Irradiation: Expose the thin film to UV light. The irradiation time will depend on the intensity of the light source, the concentration of the photoinitiator, and the desired degree of crosslinking. The process should be carried out in an inert atmosphere (e.g., under nitrogen) to prevent oxygen inhibition of the polymerization.

  • Polymer Isolation: After irradiation, the crosslinked polymer film can be washed with a solvent in which the monomer is soluble but the polymer is not, to remove any unreacted monomer and photoinitiator.

  • Drying: Dry the resulting polymer film under vacuum.

  • Characterization: The degree of crosslinking can be assessed by techniques such as FT-IR spectroscopy (monitoring the disappearance of the C=C bond peak) and swelling studies. The thermal properties of the crosslinked polymer can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

Logical Relationship: Role of this compound in Polymer Modification

logical_relationship 2_Bromocinnamic_Acid This compound Incorporation Incorporation/ Polymerization 2_Bromocinnamic_Acid->Incorporation Polymer_Matrix Polymer Matrix Polymer_Matrix->Incorporation Modified_Polymer Modified Polymer Incorporation->Modified_Polymer Enhanced_Properties Enhanced Properties Modified_Polymer->Enhanced_Properties Thermal_Stability Thermal Stability Enhanced_Properties->Thermal_Stability Flame_Retardancy Flame Retardancy Enhanced_Properties->Flame_Retardancy Photoreactivity Photoreactivity Enhanced_Properties->Photoreactivity

Caption: Modification of polymers with this compound to enhance properties.

Experimental Workflow: Synthesis and Photopolymerization

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Photopolymerization Start 2-Bromocinnamic Acid Acid_Chloride Acid Chloride Formation Start->Acid_Chloride Esterification Esterification with Diol Acid_Chloride->Esterification Purification Purification Esterification->Purification Bifunctional_Monomer Bifunctional Monomer Purification->Bifunctional_Monomer Solution_Prep Prepare Monomer/ Photoinitiator Solution Bifunctional_Monomer->Solution_Prep Film_Casting Cast Thin Film Solution_Prep->Film_Casting UV_Irradiation UV Irradiation Film_Casting->UV_Irradiation Isolation_Drying Isolate and Dry Polymer UV_Irradiation->Isolation_Drying Crosslinked_Polymer Crosslinked Polymer Film Isolation_Drying->Crosslinked_Polymer

Caption: Workflow for synthesizing a bifunctional monomer and subsequent photopolymerization.

Conclusion

This compound holds significant potential as a monomer and additive in materials science and polymer synthesis. Its incorporation can lead to polymers with enhanced thermal stability and flame retardancy. Furthermore, its photoreactive nature allows for the development of crosslinked materials suitable for a variety of applications. The provided protocols offer a foundational approach for researchers to explore the synthesis and properties of polymers based on this compound. Further research is warranted to fully characterize the properties of these materials and to explore their potential in specific applications, including advanced composites, functional coatings, and drug delivery systems.

References

Application Notes and Protocols for the Esterification of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromocinnamic acid and its corresponding esters are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and novel materials. The ester functional group allows for further molecular modifications and influences the compound's overall physicochemical properties. This document provides a detailed protocol for the synthesis of 2-bromocinnamate esters via the Fischer-Speier esterification method. This acid-catalyzed reaction is a robust and common technique for converting carboxylic acids into esters.[1][2]

The procedure involves reacting this compound with an excess of a chosen alcohol, which typically serves as both the reactant and the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed to facilitate the reaction.[3][4] As the Fischer esterification is a reversible process, using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's Principle.[5][6]

Reaction Principle: Fischer-Speier Esterification

The reaction proceeds through a series of equilibrium steps.[1][7] The acid catalyst protonates the carbonyl oxygen of the this compound, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester. Deprotonation of this intermediate regenerates the acid catalyst and provides the final ester product.[7]

Experimental Data Overview

The following table summarizes typical reaction parameters for the Fischer esterification of substituted cinnamic acids, which can be adapted for this compound.

ParameterConditionNotes
Substrate This compound1.0 equivalent
Alcohol Methanol, Ethanol, or other primary alcoholsTypically used in large excess (10-20 equivalents) and as the solvent.[2]
Catalyst Concentrated H₂SO₄ or p-TsOH0.1 - 0.2 equivalents.[2] Sulfuric acid is a common choice.[3][8]
Temperature RefluxThe reaction is heated to the boiling point of the alcohol being used.[4]
Reaction Time 3 - 8 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Yield 60 - 95%Yields can vary based on the specific alcohol and reaction scale.[4][9]

Detailed Experimental Protocol: Synthesis of Ethyl 2-Bromocinnamate

This protocol details the synthesis of Ethyl 2-Bromocinnamate. The same principles can be applied when using other simple alcohols like methanol or propanol.

Materials and Reagents:

  • This compound

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and collection

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an excess of anhydrous ethanol (15-20 eq.). The ethanol acts as both the reagent and the solvent.[2]

  • Catalyst Addition : While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) using a dropper.[2][8] Caution: The addition of sulfuric acid is exothermic.

  • Reflux : Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[4] Maintain the reflux for 4-6 hours.

  • Reaction Monitoring : Periodically check the reaction's progress by taking a small aliquot and analyzing it via Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot indicates the reaction is nearing completion.

  • Cooling and Solvent Removal : Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[4]

  • Neutralization : Dissolve the remaining residue in an organic solvent like diethyl ether or ethyl acetate and transfer the solution to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) in small portions to neutralize the acidic catalyst.[5] Continue adding until the effervescence (CO₂ evolution) ceases.

  • Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[4][5] This removes any remaining water-soluble impurities.

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[2][5]

  • Solvent Evaporation : Filter the drying agent and collect the filtrate. Remove the organic solvent using a rotary evaporator to yield the crude ester product.[2]

  • Purification (Optional) : If the crude product is not pure (as determined by TLC or NMR), it can be further purified using column chromatography on silica gel.[8][10]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Fischer esterification process for this compound.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Alcohol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Reflux (4-6h) catalyst->reflux cool Cool to RT & Remove Alcohol reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product Isolated Product evaporate->product

Caption: General workflow for the Fischer esterification of this compound.

References

2-Bromocinnamic Acid in Drug Discovery and Lead Optimization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocinnamic acid is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and a promising scaffold in drug discovery. Its unique chemical structure, featuring a bromine atom at the ortho position of the cinnamic acid moiety, imparts specific reactivity that is highly sought after in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery and lead optimization, with a focus on its applications in anticancer and antimicrobial research.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug discovery.

PropertyValueReference
IUPAC Name(2E)-3-(2-bromophenyl)prop-2-enoic acid[3]
Molecular FormulaC₉H₇BrO₂[3]
Molecular Weight227.05 g/mol [3]
AppearanceWhite crystalline solid
Melting Point131-133 °C
SolubilityReduced solubility in polar solvents compared to the para isomer.

Applications in Drug Discovery

Anticancer Drug Discovery

Cinnamic acid and its derivatives have demonstrated significant potential in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The cinnamic acid scaffold has been a key component in the development of inhibitors for various oncogenic pathways.

Monocarboxylate Transporter (MCT) Inhibition:

A particularly promising application of cinnamic acid derivatives is the inhibition of monocarboxylate transporters (MCTs), especially MCT1 and MCT4.[4][5] These transporters are crucial for the metabolism of cancer cells, which often exhibit the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen. MCTs facilitate the transport of lactate, a product of glycolysis, out of cancer cells, thereby maintaining a favorable intracellular pH for continued proliferation. Inhibition of MCTs leads to intracellular lactate accumulation and a decrease in pH, ultimately triggering cancer cell death.[5]

Several cinnamic acid derivatives have been identified as potent MCT inhibitors. For instance, α-cyano-4-hydroxycinnamate is a well-known MCT inhibitor.[5] The development of novel N,N-dialkyl cyanocinnamic acids has led to potent dual inhibitors of MCT1 and MCT4.[6]

Signaling Pathway: MCT Inhibition in Cancer Cells

MCT_Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Uptake Lactate_ext Lactate Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int MCT MCT1/4 Lactate_int->MCT H_ion H+ Lactate_int->H_ion Apoptosis Apoptosis Lactate_int->Apoptosis Accumulation leads to MCT->Lactate_ext Efflux H_ion->MCT 2_BCA_Derivative This compound Derivative 2_BCA_Derivative->MCT Inhibition

Quantitative Data: Anticancer Activity of Cinnamic Acid Derivatives

While specific IC50 values for this compound derivatives are not extensively reported in the reviewed literature, the following table presents data for other cinnamic acid derivatives to illustrate their potential potency.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 55pBel74020.85[1]
Compound 55pBel7402/5-FU2.09[1]
Compound 59eA5490.04[1]
Compound 59eHeLa0.004[1]
Compound 59gHeLa0.033[1]
Compound 4HL608.09[7]
Compound 4MCF-73.26[7]
Compound 4A5499.34[7]
Antimicrobial Drug Discovery

This compound and its derivatives have also been investigated for their antimicrobial properties. The introduction of a bromine atom can enhance the antimicrobial activity of the cinnamic acid scaffold.

Mechanism of Action:

The antimicrobial action of cinnamic acid derivatives is often attributed to their ability to disrupt bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.

Quantitative Data: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Lead Optimization with this compound

This compound serves as an excellent starting point for lead optimization due to the versatility of its chemical structure. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a wide variety of substituents, allowing for the systematic exploration of the chemical space around the cinnamic acid scaffold.

Workflow: Lead Optimization using this compound

Lead_Optimization Start This compound Synthesis Synthesis of Derivatives (e.g., amides, esters, cross-coupling) Start->Synthesis Screening Primary Screening (e.g., anticancer, antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit_Identified Hit Compound(s) Identified SAR->Hit_Identified Hit_Identified->Synthesis Iterative Design Optimization Further Optimization (ADME/Tox properties) Hit_Identified->Optimization Promising Hits Lead_Candidate Lead Candidate Optimization->Lead_Candidate

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (Amide Formation)

This protocol describes a general method for the synthesis of this compound amides, a common modification in lead optimization studies.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Amide Coupling:

    • Dissolve the resulting crude this compound chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[4][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow: MTT Assay

MTT_Assay Seed Seed cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with 2-BCA derivatives Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Protocol 3: Antimicrobial Susceptibility Testing (Disc-Diffusion Method)

This protocol describes the Kirby-Bauer disc-diffusion method to assess the antimicrobial activity of this compound derivatives.[6][12][13][14][15]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar (MHA) plates

  • Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • This compound derivative solution of known concentration

  • Positive control antibiotic discs

  • Negative control disc (impregnated with solvent)

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Inoculate a few colonies of the test bacterium into a tube of TSB.

    • Incubate at 37°C until the turbidity matches the 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Disc Application:

    • Impregnate sterile filter paper discs with a known amount of the this compound derivative solution.

    • Aseptically place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate.

    • Gently press the discs to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disc.

    • Interpret the results based on the size of the inhibition zone.

Protocol 4: Monocarboxylate Transporter (MCT) Inhibition Assay (Radiolabeled Lactate Uptake)

This protocol details a method to measure the inhibition of MCT-mediated lactate transport using a radiolabeled substrate.[16][17][18][19]

Materials:

  • Cells expressing the MCT isoform of interest (e.g., MCT1 or MCT4)

  • 12-well or 24-well plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)

  • [¹⁴C]-L-lactate

  • Unlabeled L-lactate

  • This compound derivative stock solution (in DMSO)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates and grow to ~90% confluency.

  • Inhibitor Pre-incubation:

    • Wash the cells with pre-warmed uptake buffer.

    • Add uptake buffer containing various concentrations of the this compound derivative or vehicle control.

    • Incubate for 10-30 minutes at 37°C.

  • Lactate Uptake:

    • Initiate the uptake by adding uptake buffer containing [¹⁴C]-L-lactate (and a high concentration of unlabeled lactate for non-specific uptake control wells).

    • Incubate for a short, defined time (e.g., 2-5 minutes) at 37°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding lysis buffer to each well.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each lysate to normalize the data.

    • Calculate the specific lactate uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds in drug discovery. Its derivatives have shown promise as anticancer and antimicrobial agents, with the inhibition of monocarboxylate transporters being a particularly noteworthy mechanism of action in cancer therapy. The detailed protocols provided herein offer a foundation for researchers to synthesize, screen, and optimize this compound derivatives for the development of new therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Bromocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromocinnamic acid. Our aim is to help you optimize your experimental yield and purity.

Troubleshooting Guides

This section is structured in a question-and-answer format to provide direct solutions to common issues encountered during the synthesis of this compound.

Low Reaction Yield

Q1: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields are a common challenge in organic synthesis. The cause often depends on the chosen synthetic route. The primary methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Below is a breakdown of potential issues and solutions for each method.

For Perkin Reaction:

  • Moisture Contamination: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.[1] Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]

  • Suboptimal Temperature and Reaction Time: This reaction typically requires high temperatures (around 180°C) and extended reaction times to proceed to completion.[2] Ensure your reaction is heated sufficiently and for an adequate duration.

  • Impure Reactants: The starting material, 2-bromobenzaldehyde, can oxidize if exposed to air. Using freshly distilled 2-bromobenzaldehyde is recommended.

For Knoevenagel Condensation:

  • Catalyst Inactivity: The choice of base catalyst is crucial. Weakly basic amines like piperidine or pyridine are commonly used.[3] Ensure the catalyst is active and used in the appropriate amount.

  • Inefficient Water Removal: The removal of water, a byproduct of the condensation, drives the reaction forward.[4] Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[4]

  • Incomplete Decarboxylation: When using malonic acid, the intermediate undergoes decarboxylation. Inefficient decarboxylation can lead to lower yields of the final product. The use of pyridine as a solvent can promote this step.[1]

For Heck Reaction:

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and impurities. It is crucial to use a high-quality catalyst and maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction.

  • Incorrect Base or Solvent: The choice of base and solvent is critical for the catalytic cycle. Triethylamine is a commonly used base.[5] The reaction may require optimization of the solvent system.

  • Product Loss During Workup: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. Cooling the solution sufficiently during recrystallization can also improve recovery.[5]

Impurity and Side Product Formation

Q2: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the overall yield. Here are some common side reactions for the different synthetic methods:

For Perkin Reaction:

  • Self-Condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation, leading to resinous byproducts.

  • Formation of Tar-like Substances: High concentrations of reactants or localized overheating can lead to the formation of tar.[6] Ensure efficient stirring to maintain a uniform temperature.[6]

For Knoevenagel Condensation:

  • Michael Addition: The product, an α,β-unsaturated acid, can potentially undergo a Michael addition with the enolate of malonic acid, especially if a strong base is used.[1]

For Heck Reaction:

  • Homocoupling of the Aryl Halide: The starting aryl halide can react with itself to form a biaryl compound.[1] This is more likely at higher temperatures.

  • Formation of the cis-isomer: While the Heck reaction generally favors the formation of the trans-isomer, some conditions may lead to the formation of the cis-isomer.[1]

Purification Challenges

Q3: I am having difficulty purifying my crude this compound. What is the best method for purification?

A3: Recrystallization is the most common and effective method for purifying crude this compound.

  • Solvent Selection: An ideal solvent for recrystallization will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system such as ethanol/water is often effective.[7][8] You can perform small-scale solubility tests to determine the optimal solvent or solvent ratio for your sample.[8]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Cooling in an ice bath can maximize crystal formation. The purified crystals can then be collected by vacuum filtration.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound? A1: The most common laboratory methods for the synthesis of this compound and its derivatives are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1]

Q2: What is the starting material for the synthesis of this compound in the Perkin and Knoevenagel reactions? A2: For the Perkin and Knoevenagel reactions, the typical starting material is 2-bromobenzaldehyde. In the Perkin reaction, it is condensed with acetic anhydride in the presence of a weak base.[11] In the Knoevenagel condensation, it is reacted with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[3]

Q3: What are the reactants in the Heck reaction for the synthesis of this compound? A3: In the Heck reaction, this compound can be synthesized by the palladium-catalyzed coupling of an aryl halide, such as o-bromoiodobenzene, with acrylic acid in the presence of a base.[5]

Q4: How can I monitor the progress of my reaction? A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

Data Presentation

The following tables summarize key quantitative data for different synthetic routes to this compound and related compounds.

Table 1: Heck Reaction Conditions for trans-2-Bromocinnamic Acid Synthesis [5]

ParameterValue
Starting Material o-bromoiodobenzene
Reactants Acrylic acid, Triethylamine
Catalyst Palladium(II) acetate
Solvent Acetonitrile
Temperature 80-90 °C
Reaction Time 1 hour
Reported Yield 35.74%

Table 2: Knoevenagel Condensation of m-Bromobenzaldehyde [12]

ParameterValue
Starting Material m-Bromobenzaldehyde
Reactant Malonic acid
Catalyst Pyridine
Temperature Water-bath
Reaction Time Not specified
Reported Yield 93%

Experimental Protocols

Protocol 1: Synthesis of trans-2-Bromocinnamic Acid via Heck Reaction [5]

This protocol is adapted from a microscale synthesis.

  • Reaction Setup: In a reaction vial containing a stir bar, combine o-bromoiodobenzene (0.500 g), acetonitrile (710 μL), triethylamine (618 μL), acrylic acid (153 μL), and palladium(II) acetate (0.0079 g).

  • Reaction: Heat the mixture on a hot plate to 80-90 °C and stir for one hour.

  • Work-up: After one hour, cool the reaction to room temperature. Transfer the mixture to a beaker containing 30 mL of 3 M HCl and swirl. A solid should form.

  • Isolation: Collect the solid product by suction filtration using a Buchner funnel.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure trans-2-Bromocinnamic acid.

Protocol 2: General Procedure for Knoevenagel Condensation of a Substituted Benzaldehyde [7]

This is a general protocol that can be adapted for 2-bromobenzaldehyde.

  • Reaction Setup: In a glass vial with a stir bar, combine the substituted benzaldehyde (1.0 mmol) and malonic acid (1.0 mmol).

  • Solvent and Catalyst: Add deionized water (2 mL) and a catalytic amount of a weak base (e.g., piperidine or pyridine).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C). Monitor the reaction by TLC.

  • Isolation: Upon completion, the product may precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the product with cold water and dry it under a vacuum. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.[7]

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Perkin Perkin Reaction Start->Perkin Chosen Method Knoevenagel Knoevenagel Condensation Start->Knoevenagel Chosen Method Heck Heck Reaction Start->Heck Chosen Method Moisture Moisture Contamination? - Use anhydrous reagents - Dry glassware Perkin->Moisture TempTime Incorrect Temperature/Time? - Ensure T ~180°C - Increase reaction time Perkin->TempTime ImpureReactantsPerkin Impure 2-Bromobenzaldehyde? - Use freshly distilled starting material Perkin->ImpureReactantsPerkin Catalyst Catalyst Inactivity? - Use fresh, appropriate catalyst (e.g., piperidine, pyridine) Knoevenagel->Catalyst WaterRemoval Inefficient Water Removal? - Use Dean-Stark trap - Add molecular sieves Knoevenagel->WaterRemoval Decarboxylation Incomplete Decarboxylation? - Use pyridine as solvent - Ensure sufficient heating Knoevenagel->Decarboxylation CatalystDeactivation Catalyst Deactivation? - Use high-quality Pd catalyst - Maintain inert atmosphere Heck->CatalystDeactivation BaseSolvent Incorrect Base/Solvent? - Optimize base (e.g., triethylamine) - Screen different solvents Heck->BaseSolvent WorkupLoss Product Loss During Workup? - Careful extraction - Cool sufficiently for recrystallization Heck->WorkupLoss

Caption: Troubleshooting guide for low yield in this compound synthesis.

HeckReactionWorkflow Experimental Workflow for Heck Synthesis of this compound Start Start Setup 1. Reaction Setup: - Combine aryl halide, acrylic acid,  base, Pd catalyst, and solvent  in a reaction vessel. Start->Setup Reaction 2. Reaction: - Heat the mixture to 80-90 °C  with stirring for 1 hour. Setup->Reaction Workup 3. Work-up: - Cool the reaction mixture. - Add 3 M HCl to precipitate the product. Reaction->Workup Isolation 4. Isolation: - Collect the crude product  by vacuum filtration. Workup->Isolation Purification 5. Purification: - Recrystallize the crude solid  from a suitable solvent (e.g., ethanol/water). Isolation->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the Heck synthesis of this compound.

References

Common side reactions in the bromination of cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during this classic electrophilic addition reaction.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid, focusing on the identification and mitigation of common side reactions.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a low yield of the expected 2,3-dibromo-3-phenylpropanoic acid. What are the potential causes and how can I improve it?

Answer:

A low yield can be attributed to several factors, including incomplete reaction, product loss during workup, or the prevalence of side reactions.

Troubleshooting Steps:

  • Ensure Complete Bromination: The disappearance of the reddish-brown color of bromine is a good indicator of its consumption. If the color fades too quickly and the reaction mixture becomes colorless, it may indicate that all the bromine has been consumed before all the cinnamic acid has reacted. Conversely, a persistent strong bromine color after the recommended reaction time suggests an excess of bromine, which should be quenched (e.g., with cyclohexene) before product isolation to prevent the formation of impurities.

  • Optimize Reaction Temperature: The reaction is typically carried out at temperatures ranging from room temperature to a gentle reflux (e.g., in dichloromethane or glacial acetic acid).[1][2] While heating can increase the reaction rate, excessive heat may promote side reactions such as decarboxylation. It is recommended to maintain a controlled temperature, for example, by using a water bath.[1]

  • Minimize Product Loss: 2,3-dibromo-3-phenylpropanoic acid has limited solubility in some organic solvents like cold dichloromethane, which facilitates its precipitation and isolation by filtration.[2] However, ensure that the product is not excessively washed with a solvent in which it has significant solubility.

  • Recrystallization Solvent: When purifying the product by recrystallization, the choice of solvent is critical. A mixed solvent system, such as ethanol and water, is often used.[3] Using an inappropriate solvent or an incorrect solvent ratio can lead to significant product loss.

FAQ 2: Presence of an Unexpected Side Product: β-Bromostyrene

Question: My product analysis (e.g., by NMR) shows the presence of β-bromostyrene in addition to the desired dibromo product. What is causing this and how can I prevent it?

Answer:

The formation of β-bromostyrene is a known side reaction that proceeds through a tandem substitutive bromination-decarboxylation pathway.[4] This is a significant side reaction that can lower the yield of your desired product.

Mechanism of β-Bromostyrene Formation:

The reaction proceeds through the formation of a bromonium ion intermediate, which is then attacked intramolecularly by the carboxylic acid group to form a β-lactone. This β-lactone intermediate is unstable and can undergo decarboxylation (loss of CO2) to yield β-bromostyrene.[4]

Troubleshooting and Prevention:

  • Solvent Choice: The choice of solvent can influence the formation of the β-lactone intermediate. The use of non-polar, aprotic solvents like dichloromethane is common for the standard addition reaction.

  • Temperature Control: While not extensively quantified in the available literature, higher reaction temperatures may favor the decarboxylation step. Maintaining a moderate and controlled temperature is advisable.

  • Substituent Effects: Cinnamic acids with strong electron-donating groups on the aromatic ring are more prone to forming a stabilized benzylic carbocation, which can facilitate the formation of the β-lactone and subsequent decarboxylation.[4]

FAQ 3: Aromatic Bromination as a Side Reaction

Question: I suspect that some bromination has occurred on the phenyl ring of my product. Is this possible and how can I avoid it?

Answer:

Yes, electrophilic aromatic substitution (bromination of the phenyl ring) is a potential side reaction, although it is generally less favorable than the addition to the alkene double bond under typical conditions.

Troubleshooting and Prevention:

  • Avoid Excess Bromine and Prolonged Reaction Times: The likelihood of aromatic bromination increases with a large excess of bromine and extended reaction times. Use a stoichiometric amount of bromine or a slight excess, and monitor the reaction progress to avoid unnecessarily long reaction times.

  • Absence of Lewis Acid Catalysts: Aromatic bromination is significantly accelerated by the presence of Lewis acid catalysts (e.g., FeBr3). Ensure your reaction setup is free from such contaminants.

  • Reaction Conditions: The standard conditions for the bromination of the double bond (e.g., in dichloromethane or acetic acid without a strong Lewis acid) are generally selective for the alkene.

Data Presentation

Table 1: Physical Properties of Products and Reactants

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
trans-Cinnamic Acid148.16133White crystalline solid
erythro-2,3-Dibromo-3-phenylpropanoic acid307.97202-204White crystalline solid
threo-2,3-Dibromo-3-phenylpropanoic acid307.9793.5-95White crystalline solid
β-Bromostyrene183.04Varies with isomerLiquid

Note: The melting point of the product is a key indicator of the stereochemistry of the addition. Anti-addition to trans-cinnamic acid is expected to yield the erythro diastereomer.[1]

Experimental Protocols

Protocol 1: Standard Bromination of trans-Cinnamic Acid in Dichloromethane

This protocol is a standard procedure for the synthesis of 2,3-dibromo-3-phenylpropanoic acid.

Materials:

  • trans-Cinnamic acid

  • Dichloromethane (CH2Cl2)

  • Bromine (Br2) or a solution of bromine in dichloromethane

  • Cyclohexene (for quenching excess bromine)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve trans-cinnamic acid in a suitable amount of dichloromethane in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of bromine (or a solution of bromine in dichloromethane) to the stirred solution. The addition should be done dropwise, and the temperature should be maintained.

  • Continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes) or until the bromine color disappears.

  • If excess bromine is present (indicated by a persistent reddish-brown color), add a few drops of cyclohexene until the color disappears.[2]

  • The product, 2,3-dibromo-3-phenylpropanoic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold dichloromethane.

  • The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.

Protocol 2: Bromination using Pyridinium Tribromide

This method avoids the direct handling of highly corrosive and volatile liquid bromine by using a solid reagent, pyridinium tribromide, as the bromine source.

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ethanol and water for recrystallization

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine trans-cinnamic acid and pyridinium tribromide.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture under reflux for a specified period (e.g., 1 hour).

  • After cooling, the product can be precipitated by the addition of water.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from an ethanol/water mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product cinnamic_acid Cinnamic Acid reaction_step Electrophilic Addition cinnamic_acid->reaction_step bromine Bromine (Br2) bromine->reaction_step quenching Quenching (optional) reaction_step->quenching filtration Filtration quenching->filtration recrystallization Recrystallization filtration->recrystallization final_product 2,3-Dibromo-3- phenylpropanoic Acid recrystallization->final_product

Caption: Experimental workflow for the bromination of cinnamic acid.

Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Decarboxylation cluster_side2 Side Reaction 2: Aromatic Substitution cinnamic_acid Cinnamic Acid + Br2 bromonium_ion Bromonium Ion Intermediate cinnamic_acid->bromonium_ion aromatic_bromination Ring Bromination (minor) cinnamic_acid->aromatic_bromination Excess Br2, Prolonged Time addition_product 2,3-Dibromo-3-phenylpropanoic Acid bromonium_ion->addition_product Nucleophilic Attack by Br- beta_lactone β-Lactone Intermediate bromonium_ion->beta_lactone Intramolecular Nucleophilic Attack decarboxylation Decarboxylation beta_lactone->decarboxylation bromostyrene β-Bromostyrene decarboxylation->bromostyrene

Caption: Competing reaction pathways in the bromination of cinnamic acid.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-bromocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is not working or giving very low yields. What are the primary factors to consider?

A1: Low or no yield in cross-coupling reactions with this compound can stem from several factors. The presence of the carboxylic acid functionality introduces specific challenges. Key areas to investigate include:

  • Catalyst Inhibition or Deactivation: The carboxylate group can coordinate to the palladium center, leading to catalyst deactivation.

  • Decarboxylation: Under the reaction conditions, this compound can undergo decarboxylation, leading to the formation of bromostyrene, which may or may not be the desired product.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, hindering the reaction.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often needs to be tailored for this specific substrate.

  • Side Reactions: Protodeboronation (in Suzuki coupling) or homocoupling of the coupling partners can consume starting materials.

Q2: I am observing significant decarboxylation of my this compound. How can I minimize this?

A2: Decarboxylation is a common side reaction for cinnamic acids. To minimize it when direct coupling is desired, consider the following:

  • Lower Reaction Temperature: Higher temperatures often promote decarboxylation.

  • Choice of Base: A milder base might be less prone to induce decarboxylation.

  • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can be hydrolyzed post-coupling if the free acid is the desired final product.

Alternatively, decarboxylative coupling can be embraced as the intended reaction pathway to form stilbene derivatives.

Q3: Should I be concerned about the stereochemistry of the double bond in this compound?

A3: Yes, this compound exists as (E) and (Z) isomers. The stereochemistry of the starting material can influence the stereochemistry of the product, especially in reactions like the Heck coupling, which are often stereoselective. It is important to start with a pure isomer if a specific product isomer is desired.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired coupled product.

Potential CauseSuggested Solution
Catalyst Inhibition Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from the carboxylate group.
Inefficient Transmetalation Use a stronger base like K₃PO₄ or Cs₂CO₃ to promote the formation of the active boronate species. Ensure the base is finely powdered.
Protodeboronation of Boronic Acid Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Ensure anhydrous and thoroughly degassed solvents.
Poor Solubility A solvent screen is recommended. Common systems include dioxane/water or toluene/water mixtures.

Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling

A flask is charged with this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). The reaction is then heated (typically 80-100 °C) and monitored by TLC or LC-MS.

Heck Coupling

Problem: Formation of palladium black and low conversion.

Potential CauseSuggested Solution
Catalyst Decomposition Increase the ligand-to-palladium ratio slightly. Use more robust, sterically hindered ligands. Lower the reaction temperature.
Poor Oxidative Addition Ensure high purity of this compound. Consider using a more active palladium precatalyst.
Side Product Formation The reaction can sometimes yield a mixture of regioisomers. The choice of ligand and additives can influence selectivity.

Experimental Protocol: Heck Reaction for the Synthesis of this compound Derivatives

In a reaction vial, 2-bromoiodobenzene (0.500 g), acrylic acid (153 µL), triethylamine (618 µL), and palladium(II) acetate (0.0079 g) are dissolved in acetonitrile (710 µL).[1] The mixture is heated to 80-90 °C and stirred for one hour.[1] After cooling, the product can be isolated and purified.[1]

Sonogashira Coupling

Problem: Reaction fails to initiate or stalls.

Potential CauseSuggested Solution
Catalyst System Inactivity Ensure both the palladium catalyst and the copper(I) co-catalyst are active. The use of a ligand like PPh₃ is often necessary.
Base Incompatibility An amine base like triethylamine or diisopropylamine is typically required. The base acts as a solvent and a proton scavenger.
Oxygen Contamination The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne. Rigorous degassing and maintaining an inert atmosphere are crucial.

Experimental Protocol: General Conditions for Sonogashira Coupling

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent like THF and an amine base (e.g., triethylamine), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and CuI (5 mol%) are added under an inert atmosphere. The terminal alkyne (1.1 equiv.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions for related cross-coupling reactions, which can serve as a starting point for the optimization of reactions with this compound.

Reaction TypeAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
Suzuki 2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100~95
Heck BromobenzeneStyrenePd(OAc)₂ (1)-K₂CO₃ (1.5)DMF/H₂O120~90
Sonogashira 4-BromobenzonitrilePhenylacetylenePd₂(dba)₃ (1.5)P(t-Bu)₃ (4.75)Et₃NTolueneRT92
Decarboxylative Heck Cinnamic acid4-IodoanisolePdCl₂ (5)CyJohnPhos (10)Ag₂CO₃ (2)Dioxane12085

Visualizations

Troubleshooting Workflow

G A Low or No Product B Check Starting Material Purity A->B C Is Starting Material Consumed? B->C D Side Products Observed? (e.g., Homocoupling, Protodeboronation, Decarboxylation) C->D Yes E Optimize Reaction Conditions C->E No F Screen Ligands (e.g., Buchwald, PPh3) D->F Other Side Products J Protect Carboxylic Acid D->J Decarboxylation K Consider Decarboxylative Pathway D->K Decarboxylation E->F G Screen Bases (e.g., K3PO4, Cs2CO3, Et3N) E->G H Screen Solvents (e.g., Dioxane, Toluene, DMF) E->H I Adjust Temperature E->I F->G G->H H->I

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Catalytic Cycle for Decarboxylative Heck Coupling

The decarboxylative Heck reaction is a relevant pathway when using cinnamic acids. The following diagram illustrates a plausible catalytic cycle.

G Decarboxylative Heck Coupling Cycle cluster_0 A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Ligand Exchange (Cinnamic Acid) C->D E Ar-Pd(II)-OOCR'(L_n) D->E F Decarboxylation (-CO2) E->F G Ar-Pd(II)-R'(L_n) F->G H β-Hydride Elimination G->H Stilbene Product I H-Pd(II)-Ar(L_n) H->I J Reductive Elimination I->J Base J->A + HX + Base

Caption: A simplified catalytic cycle for the decarboxylative Heck reaction.

References

Technical Support Center: Enhancing Heck Reaction Efficiency with 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Heck reaction involving 2-Bromocinnamic acid. Our aim is to help you overcome common experimental challenges and improve reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Heck reaction with this compound in a practical question-and-answer format.

Issue 1: Low or No Conversion of this compound

  • Question: My Heck reaction with this compound is showing low or no conversion to the desired product. What are the likely causes and how can I address them?

  • Answer: Low conversion is a common hurdle in Heck reactions. Several factors related to the catalyst, reagents, and reaction conditions could be the cause. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity or Decomposition: The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition and a primary cause of stalled reactions. To prevent this, ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst. Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the experiment is crucial. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be incomplete. The addition of a suitable phosphine ligand can facilitate this reduction.[1]

    • Suboptimal Ligand Choice or Concentration: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands often yield good results. Consider screening ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like dppf. The ligand-to-palladium ratio is also critical; a common starting point is 2:1 for monodentate phosphine ligands. An excess of ligand can inhibit the reaction by creating a coordinatively saturated, unreactive palladium center.

    • Ineffective Base: The base is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[1][2] The base must be strong enough to neutralize the H-X acid generated during the reaction but not so strong as to cause unwanted side reactions. Common bases include organic amines like triethylamine (Et₃N) and inorganic carbonates such as K₂CO₃ or Cs₂CO₃. The solubility of the base in the chosen solvent is also a key factor for its effectiveness.

    • Inappropriate Reaction Temperature: High temperatures can promote catalyst decomposition and side reactions like homocoupling of the aryl halide. It is advisable to start with a moderate temperature and optimize it to find a balance between the reaction rate and catalyst stability.

Issue 2: Significant Side Product Formation

  • Question: My reaction is producing significant amounts of side products, such as isomerized alkenes or homocoupled this compound. How can I minimize these?

  • Answer: The formation of side products can significantly lower the yield of your desired product.

    • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the product. This can sometimes be suppressed by using a less polar solvent or by adding a halide salt, such as LiCl, to the reaction mixture.

    • Homocoupling of this compound: This side reaction can become more prevalent at higher temperatures. Optimizing the reaction conditions by lowering the temperature can help to minimize this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Heck reaction?

A1: The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.[3]

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Aryl bond.[3]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species.[3]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Q2: How do I choose the right catalyst for the Heck reaction with this compound?

A2: Palladium complexes are the catalysts of choice for the Heck reaction.[4] Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] For aryl bromides, a Pd(II) source combined with a phosphine ligand is a common and effective system.

Q3: What is the role of the phosphine ligand?

A3: Phosphine ligands are crucial for stabilizing the active Pd(0) catalyst, preventing its decomposition into palladium black.[5] They also influence the catalyst's reactivity and can affect the regioselectivity and stereoselectivity of the reaction. The electronic and steric properties of the phosphine ligand are important considerations.

Q4: Which solvent is best for the Heck reaction of this compound?

A4: The choice of solvent can impact catalyst stability and reaction rate. Highly polar aprotic solvents like DMF, NMP, and DMA are commonly used and can help stabilize the catalytic species.[6] The presence of water can sometimes be beneficial for Heck reactions by improving the solubility of the base and facilitating the removal of the halide byproduct.[5]

Q5: Can the carboxylic acid group of this compound interfere with the reaction?

A5: The carboxylic acid group can potentially coordinate to the palladium center or react with the base. It is important to use a sufficient amount of base to neutralize both the generated H-X and the acidic proton of the starting material. The choice of a non-coordinating base might be advantageous.

Data Presentation

Table 1: Recommended Starting Conditions for Heck Reaction of this compound

ParameterRecommended Range/ValueNotes
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)A common and effective precatalyst.
Ligand PPh₃, P(o-tol)₃ (2-10 mol%)Start with a 2:1 ligand to palladium ratio for monodentate ligands.
Base Et₃N, K₂CO₃, Cs₂CO₃ (1.5-3 equivalents)Ensure enough base is present to neutralize H-X and the carboxylic acid.
Solvent DMF, NMP, DioxaneUse anhydrous, degassed solvents.
Temperature 80-120 °COptimize for a balance between reaction rate and catalyst stability.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst oxidation.

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene

  • Preparation: To a dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the alkene (1.1-1.5 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the phosphine ligand (e.g., PPh₃, 0.04 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with dilute HCl to protonate the cinnamic acid derivative.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Pd-H_Complex [H-Pd(II)-X(L2)] Insertion_Product->Pd-H_Complex β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product Pd-H_Complex->Pd(0)L2 Reductive Elimination (+ Base) HX_Salt [Base-H]+X- Pd-H_Complex->HX_Salt ArX This compound ArX->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Alkene_Complex

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow Start Low Conversion in Heck Reaction Check_Catalyst Observe Palladium Black? Start->Check_Catalyst Inert_Atmosphere Improve Inert Atmosphere (Degas Solvents/Reagents) Check_Catalyst->Inert_Atmosphere Yes Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Check_Catalyst->Screen_Ligands No Optimize_Temp Optimize Temperature (Lower if too high) Inert_Atmosphere->Optimize_Temp Success Improved Conversion Optimize_Temp->Success Check_Ligand_Ratio Adjust Ligand:Pd Ratio (Start at 2:1) Screen_Ligands->Check_Ligand_Ratio Screen_Bases Screen Bases (Et3N, K2CO3, Cs2CO3) Check_Ligand_Ratio->Screen_Bases Check_Base_Equivalents Increase Base Equivalents (>2 eq.) Screen_Bases->Check_Base_Equivalents Check_Purity Verify Reagent Purity Check_Base_Equivalents->Check_Purity Check_Purity->Success

Caption: Troubleshooting workflow for low conversion in Heck reactions.

References

Catalyst and ligand selection for Suzuki coupling of 2-Bromocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst and ligand selection for the Suzuki-Miyaura coupling of 2-bromocinnamic acid. This document offers troubleshooting advice for common experimental issues, detailed experimental protocols, and a comparative analysis of catalytic systems to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is resulting in a low yield or no reaction. What are the primary factors to investigate?

A1: Low conversion in the Suzuki coupling of this compound can stem from several issues. Key areas to troubleshoot include:

  • Catalyst Activity: The active Pd(0) species may not be forming or could be deactivating. Ensure your palladium precursor and ligands are of high quality and stored under an inert atmosphere. For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction is required.[1]

  • Ligand Choice: The combination of a vinyl bromide and a carboxylic acid in the substrate presents a challenge. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often necessary to promote the rate-limiting oxidative addition step and stabilize the catalytic complex.[1]

  • Base Selection: The base is critical for activating the boronic acid but can also interact with the carboxylic acid of the substrate. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

  • Solvent and Temperature: The reaction requires a suitable solvent system that can dissolve all components, often a mixture of an organic solvent (e.g., dioxane, toluene) and water. The temperature may need to be optimized to ensure a reasonable reaction rate without degrading the starting materials or catalyst.

Q2: I'm observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?

A2: The most common side reactions in the Suzuki coupling of this compound are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This side reaction is often promoted by excess water, high temperatures, or a strong base.[1] To mitigate this, consider using a milder base, minimizing the reaction time and temperature, or using more stable boronic esters (e.g., pinacol esters).[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of this compound. The presence of oxygen in the reaction mixture is a primary cause of boronic acid homocoupling.[2] Thoroughly degassing all solvents and maintaining a positive inert atmosphere (argon or nitrogen) is crucial to prevent this.[3]

Q3: The carboxylic acid group in this compound seems to be causing issues. How can I address this?

A3: The acidic proton of the carboxylic acid can interfere with the basic reaction conditions. The resulting carboxylate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] If optimizing the base and catalyst system is unsuccessful, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[1]

Q4: My palladium catalyst is turning black during the reaction. Is this a problem?

A4: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and a loss of catalytic activity. This can be caused by:

  • Insufficient Ligand: The ligand is crucial for stabilizing the Pd(0) intermediate. An inadequate amount of ligand or a ligand that is not robust enough can lead to catalyst precipitation.

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Impurities: Impurities in the starting materials or solvents can also contribute to catalyst deactivation.

To prevent the formation of palladium black, consider increasing the ligand-to-palladium ratio slightly, using a more sterically hindered and robust ligand, lowering the reaction temperature, and ensuring the purity of all reagents and solvents.[1]

Data Presentation: Comparison of Catalytic Systems

The selection of the catalyst and ligand is critical for the successful Suzuki coupling of this compound. The following tables provide a summary of the performance of various palladium-based catalyst systems with analogous substrates to guide your selection process.

Table 1: Performance of Different Ligands in the Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O8018High
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O10012-24Moderate-High
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801285

Note: Data is compiled from various sources for illustrative purposes and may not represent a direct comparison under identical conditions. Yields are highly dependent on the specific substrates and reaction conditions.[4][5]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields

BaseSolventCatalyst SystemTemp (°C)Time (h)Yield (%)
K₃PO₄Toluene/H₂OPd(OAc)₂ / SPhos10012>95
Cs₂CO₃DioxanePd(dppf)Cl₂10018High
K₂CO₃Dioxane/H₂OPd(PPh₃)₄801285
Na₂CO₃THF/H₂OPd(OAc)₂ / PPh₃60288

Note: This table illustrates the general effectiveness of different base/solvent combinations. The optimal choice will depend on the specific boronic acid used.[3][6][7]

Experimental Protocols

The following are detailed methodologies for the Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust starting point for challenging substrates and employs a highly active catalyst system.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (5-10 mol%).[8]

  • Solvent Addition: Add a suitable solvent, such as a mixture of 1,4-dioxane and water.[8]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[8]

  • Work-up and Purification: After cooling, the reaction mixture can be worked up and purified as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex R-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R'-B(OH)₂ + Base) pd_complex->transmetalation pd_intermediate R-Pd(II)L₂-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' Coupled Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_workflow General Experimental Workflow start Start setup Reaction Setup: - Add this compound,  boronic acid, and base to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂. setup->inert catalyst Add Catalyst System: - Pd precursor and ligand. inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up: - Quench, extract, and dry. monitor->workup Reaction Complete purify Purification: - Column chromatography. workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting Logic Diagram

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Decision Tree start Low or No Yield check_catalyst Is the catalyst system active? start->check_catalyst optimize_ligand Optimize Ligand: - Use bulky, electron-rich phosphine  (e.g., SPhos, XPhos). check_catalyst->optimize_ligand No check_base Is the base appropriate? check_catalyst->check_base Yes optimize_base Optimize Base: - Screen K₃PO₄, Cs₂CO₃, K₂CO₃. check_base->optimize_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes optimize_conditions Optimize Conditions: - Increase temperature gradually. - Screen solvents (Dioxane, Toluene). check_conditions->optimize_conditions No side_reactions Are there significant side reactions? check_conditions->side_reactions Yes homocoupling Homocoupling? - Degas solvents thoroughly. - Maintain inert atmosphere. side_reactions->homocoupling Yes protodeboronation Protodeboronation? - Use milder base. - Use boronic ester. - Anhydrous conditions. side_reactions->protodeboronation Yes protect_acid Consider protecting the carboxylic acid as an ester. side_reactions->protect_acid If issues persist

Caption: A logic diagram for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Synthesis and Purification of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and removal of impurities from 2-Bromocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Perkin reaction is a widely used method for the synthesis of this compound and its derivatives.[1][2][3][4] This reaction involves the aldol condensation of an aromatic aldehyde, in this case, 2-bromobenzaldehyde, with an acid anhydride (commonly acetic anhydride) in the presence of a weak base, such as sodium or potassium acetate.[1][2][3][4]

Q2: What are the potential impurities in the synthesis of this compound via the Perkin reaction?

A2: Potential impurities can include unreacted 2-bromobenzaldehyde, 2-bromobenzoic acid (from the oxidation of the aldehyde), and dark, resinous byproducts resulting from self-condensation of the aldehyde or other side reactions at high temperatures.[5]

Q3: What is the best general approach for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[6] The choice of solvent is critical for successful purification.

Q4: How do I select an appropriate recrystallization solvent?

A4: An ideal solvent will dissolve the this compound at an elevated temperature but have limited solubility at lower temperatures, which maximizes the recovery of pure crystals upon cooling.[6] It is often beneficial to use a mixed solvent system, such as ethanol/water or methanol/water.[6] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample.[6]

Q5: Can column chromatography be used to purify this compound?

A5: Yes, column chromatography is a viable purification technique for cinnamic acid esters and can be adapted for this compound.[7][8] It is particularly useful for separating compounds with different polarities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Synthesis (Perkin Reaction)

Q: My Perkin reaction has a low yield. What are the possible causes and solutions?

A: Low yields in the Perkin reaction can be attributed to several factors:

  • Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.[5]

  • Impure Reactants: The 2-bromobenzaldehyde starting material may contain impurities. It is advisable to use freshly purified 2-bromobenzaldehyde.

  • Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (3-5 hours) to proceed to completion.[5] Ensure the reaction is heated sufficiently and for an adequate duration.

  • Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and an incomplete reaction.

Q: I am observing the formation of a dark, resinous byproduct. What is it and how can I avoid it?

A: The formation of dark, resinous materials is a common issue in the Perkin reaction, often due to the self-condensation of the aldehyde or other side reactions at high temperatures.[5] To minimize this:

  • Ensure the reaction temperature does not significantly exceed the recommended range.

  • Use purified 2-bromobenzaldehyde to avoid impurities that might catalyze polymerization.

  • A proper workup procedure, including treatment with activated charcoal, can help remove some of these colored impurities.[6]

Purification (Recrystallization)

Q: My this compound is not dissolving in the hot solvent.

A: This could be due to the use of an unsuitable solvent or an insufficient amount of solvent. Try adding more of the hot solvent in small portions. If it still does not dissolve, a different, more suitable solvent or a mixed solvent system may be necessary.[6][9]

Q: The product "oils out" instead of forming crystals.

A: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. It can also be caused by the presence of impurities that lower the melting point of the product. To remedy this, try reheating the solution and allowing it to cool more slowly. Adding a seed crystal of the pure compound can also help induce crystallization.[9]

Q: The yield after recrystallization is very low.

A: A low recovery can result from using too much solvent, which keeps more of the product dissolved at low temperatures. Using an excessive amount of cold solvent to wash the crystals can also lead to product loss. Ensure you use the minimum amount of hot solvent necessary for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Data Presentation

Table 1: Common Recrystallization Solvents for Cinnamic Acid Derivatives

Solvent SystemTemperature (°C)SolubilityNotes
Water25Very LowCinnamic acids are generally poorly soluble in cold water.[6]
Water100LowSolubility increases with temperature, but may not be sufficient alone.[6]
Ethanol25HighOften used as the "soluble" solvent in a mixed-solvent system.[6]
Methanol/WaterVariesVaries with ratioA common and effective mixed solvent system.[6]
Ethanol/WaterVariesVaries with ratioAnother common and effective mixed solvent system.[6]
TolueneVariesGood for non-polar compoundsMay be a good choice for recrystallization.[10]
Heptane/Ethyl AcetateVariesVaries with ratioA potential mixed solvent system for purification.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Selected solvent or solvent system (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "soluble" solvent (e.g., ethanol) and begin heating and stirring. Continue to add the hot "soluble" solvent in small portions until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them. If the solution is colored, activated charcoal can be added to the hot solution before filtration to remove colored impurities.[6]

  • Inducing Crystallization: If using a mixed solvent system, add the "insoluble" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "soluble" solvent to redissolve the precipitate.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals thoroughly, either by air drying on a watch glass or in a desiccator.

Protocol 2: Column Chromatography for Purification

Materials:

  • Crude this compound

  • Silica gel or Alumina (stationary phase)

  • Selected eluent (mobile phase, e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) supplies for monitoring

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin passing the eluent through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Bromobenzaldehyde + Acetic Anhydride reaction Perkin Reaction (Base, Heat) start->reaction workup Reaction Workup (Acidification, Filtration) reaction->workup crude_product Crude this compound workup->crude_product dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional: for insoluble impurities) dissolution->hot_filtration crystallization Cool to Induce Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Purified Product washing->drying final_product final_product drying->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_synthesis_issues Synthesis Issues cluster_synthesis_solutions Synthesis Solutions cluster_purification_issues Purification Issues cluster_purification_solutions Purification Solutions low_yield Low Yield? check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents check_temp_time Verify Reaction Temperature & Time low_yield->check_temp_time dark_byproduct Dark Byproduct? control_temp Control Temperature & Purify Aldehyde dark_byproduct->control_temp no_dissolve Fails to Dissolve? change_solvent Change Solvent or Increase Volume no_dissolve->change_solvent oiling_out Oiling Out? reheat_cool_slowly Reheat & Cool Slowly (Use Seed Crystal) oiling_out->reheat_cool_slowly low_recovery Low Recovery? minimize_solvent Use Minimum Hot Solvent & Cold Wash low_recovery->minimize_solvent

Caption: Troubleshooting guide for the synthesis and purification of this compound.

References

Impact of solvent choice on the bromination of trans-cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of trans-cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the bromination of trans-cinnamic acid?

The bromination of trans-cinnamic acid proceeds through a stereospecific anti-addition mechanism. This means the two bromine atoms add to opposite faces of the double bond. This results in the formation of the erythro diastereomer, specifically a racemic mixture of (2R, 3S)-2,3-dibromo-3-phenylpropanoic acid and (2S, 3R)-2,3-dibromo-3-phenylpropanoic acid. This product has a characteristic melting point in the range of 202-204 °C.[1]

Q2: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the bromination of trans-cinnamic acid by influencing reaction rate, yield, and ease of product isolation.

  • Polar aprotic solvents , such as dichloromethane (DCM), are commonly used and often provide good yields with relatively short reaction times.[2] The reaction in DCM is often rapid, with the product precipitating out of the solution as it forms.[2]

  • Polar protic solvents , like glacial acetic acid, can also be used. However, the reaction may be slower, and the removal of the high-boiling point acetic acid from the product can be challenging.[2]

  • Mixed solvent systems , such as ethanol and water, are typically used for recrystallization to purify the crude product.[3]

Q3: Why is pyridinium tribromide sometimes used instead of liquid bromine?

Pyridinium tribromide is a solid, stable, and safer alternative to liquid bromine.[3] Liquid bromine is highly volatile, corrosive, and toxic, requiring handling in a fume hood with extreme caution. Pyridinium tribromide serves as a source of bromine in situ, releasing it slowly into the reaction mixture, which makes the reaction more controlled and easier to handle.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent red-brown color of bromine in the reaction mixture. 1. Incomplete reaction. 2. Excess bromine was added.1. Allow the reaction to stir for a longer period or gently heat the mixture according to the protocol. 2. Add a few drops of cyclohexene to the reaction mixture. Cyclohexene will react with the excess bromine, resulting in a colorless solution.[2]
Low product yield. 1. Incomplete reaction. 2. Loss of product during filtration or transfer. 3. Sub-optimal solvent choice for the reaction conditions. 4. Impurities in starting materials.1. Ensure the reaction has gone to completion by monitoring with TLC. 2. Carefully transfer the product and wash the reaction flask with a small amount of cold solvent to recover any remaining crystals. 3. Refer to the data table below to select a solvent known for higher yields. 4. Use pure starting materials.
Product has a low or broad melting point. 1. The product is impure and may contain unreacted starting material or byproducts. 2. The product is the threo diastereomer (from syn-addition), which has a melting point of 93-95 °C.[1]1. Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.[3] 2. This is unlikely if the starting material was pure trans-cinnamic acid. Confirm the stereochemistry using spectroscopic methods if necessary.
Difficulty in removing the solvent (especially glacial acetic acid). Glacial acetic acid has a high boiling point and can be difficult to remove completely by simple drying.Wash the solid product thoroughly with cold water during vacuum filtration until the odor of acetic acid is no longer detectable.[4]
The product is an oil or does not crystallize. 1. The presence of impurities is preventing crystallization. 2. Insufficient cooling of the solution.1. Attempt to purify the oil using column chromatography. 2. Ensure the solution is cooled in an ice bath for a sufficient amount of time. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Quantitative Data Presentation

The following table summarizes reported yields for the bromination of trans-cinnamic acid in different solvents. Note that reaction conditions may vary between different sources.

SolventReagentTypical YieldReference
DichloromethaneBromine80-93%[2]
Glacial Acetic AcidBromine~77% (calculated from experimental data)[5]
Glacial Acetic AcidPyridinium Tribromide~50% (crude)[6]

Experimental Protocols

Protocol 1: Bromination in Dichloromethane
  • In a round-bottom flask, dissolve trans-cinnamic acid in dichloromethane (CH₂Cl₂).

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise with stirring. The red-brown color of the bromine should disappear as it reacts.

  • After the addition is complete, continue stirring for 30 minutes. The product should precipitate out of the solution.[2]

  • If the bromine color persists, add a few drops of cyclohexene until the solution is colorless.[2]

  • Collect the solid product by vacuum filtration and wash with cold dichloromethane.

  • Air dry the product and determine the melting point and yield.

Protocol 2: Bromination in Glacial Acetic Acid
  • Dissolve trans-cinnamic acid in glacial acetic acid in a round-bottom flask. Gentle heating may be required to dissolve the starting material.[1]

  • Add a solution of bromine in glacial acetic acid dropwise with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for the specified time (typically 15-60 minutes).[1][3]

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.[4]

  • Dry the product and determine its melting point and yield.

Protocol 3: Recrystallization from Ethanol/Water
  • Dissolve the crude 2,3-dibromo-3-phenylpropanoic acid in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.[3]

  • Dry the crystals and measure the final melting point and yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve trans-cinnamic acid in chosen solvent add_br2 Add Bromine or Pyridinium Tribromide dissolve->add_br2 stir Stir at specified temperature add_br2->stir cool Cool in ice bath to crystallize stir->cool filter Vacuum filter to collect crude product cool->filter wash Wash solid with appropriate solvent filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry purified product recrystallize->dry

Figure 1. General experimental workflow for the bromination of trans-cinnamic acid.

solvent_impact cluster_properties Solvent Properties cluster_effects Impact on Reaction solvent Solvent Choice polarity Polarity solvent->polarity determines proticity Proticity (Protic vs. Aprotic) solvent->proticity determines rate Reaction Rate polarity->rate influences stabilization of intermediate proticity->rate influences nucleophilicity yield Product Yield solubility Reactant/Product Solubility solubility->yield affects product precipitation workup Ease of Work-up solubility->workup determines isolation procedure

Figure 2. Logical relationship of solvent choice on reaction parameters.

References

Optimizing reaction conditions for the synthesis of 2-Bromocinnamic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 2-Bromocinnamic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound esters?

A1: The synthesis is typically a two-step process. First, this compound is synthesized, most commonly from 2-bromobenzaldehyde. Second, the resulting acid undergoes esterification with the desired alcohol. Key reactions for the first step include the Perkin reaction, while the second step is commonly achieved via Fischer-Speier esterification.

Q2: Which method is recommended for synthesizing the this compound precursor?

A2: The Perkin reaction is a widely used method for producing cinnamic acids.[1] It involves the aldol condensation of an aromatic aldehyde (in this case, 2-bromobenzaldehyde) with an acid anhydride (like acetic anhydride) in the presence of an alkali salt of the acid (such as anhydrous sodium acetate) as a weak base catalyst.[1][2]

Q3: What is the most effective way to esterify this compound?

A3: Fischer-Speier esterification is a reliable and common method for converting this compound into its ester.[3] This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of the desired alcohol, which serves as both the reactant and the solvent.[3] A strong acid like sulfuric acid (H₂SO₄) is typically used as the catalyst.[3]

Q4: How does the ortho-bromo substituent affect the synthesis?

A4: The bromine atom at the ortho position can introduce steric hindrance near the carboxylic acid group.[4] This may slow the rate of esterification compared to unsubstituted cinnamic acid, potentially requiring longer reaction times or higher temperatures to achieve good yields.[3]

Synthesis and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its subsequent esterification.

Part 1: Synthesis of this compound via Perkin-type Reaction

Q: My reaction to synthesize this compound from 2-bromobenzaldehyde shows low to no conversion. What are the likely causes and solutions?

A: Low or no yield in a Perkin-type reaction can often be attributed to several critical factors:

  • Moisture in Reagents: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride and deactivate the catalyst.[5]

    • Solution: Ensure all glassware is thoroughly oven-dried. Use fresh, anhydrous acetic anhydride and anhydrous sodium or potassium acetate.

  • Insufficient Temperature: This reaction requires high temperatures to proceed efficiently.

    • Solution: The reaction mixture should be heated in an oil bath to a stable temperature between 160-180°C.[5]

  • Inadequate Reaction Time: The condensation can be slow.

    • Solution: A typical reaction time is between 3 to 8 hours.[2][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) if possible.

  • Inactive Catalyst: The alkali salt catalyst must be anhydrous to be effective.[6]

    • Solution: Use freshly fused or commercially sourced anhydrous sodium acetate.

Q: The reaction has produced a dark, tar-like substance instead of a crystalline product. Why did this happen?

A: Tar formation is usually a result of side reactions caused by improper reaction conditions.

  • Localized Overheating: Hot spots in the reaction mixture can lead to decomposition and polymerization.

    • Solution: Ensure vigorous and constant stirring to maintain a uniform temperature throughout the reaction mixture.[6] Using a solvent can sometimes aid in heat distribution.[6]

  • Incorrect Stoichiometry: An improper ratio of reactants can promote side reactions.

    • Solution: Carefully measure the reactants according to the established protocol. A typical molar ratio is approximately 1 part benzaldehyde, 1.5 parts acetic anhydride, and 0.6 parts anhydrous sodium acetate.[5]

Part 2: Esterification of this compound

Q: The esterification of my this compound is incomplete, with significant starting material remaining. How can I drive the reaction to completion?

A: Fischer esterification is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

  • Insufficient Alcohol: A large excess of the alcohol is needed to push the equilibrium forward.

    • Solution: Use the alcohol as the solvent, typically in a 10-20 fold excess compared to the carboxylic acid.[3]

  • Water Byproduct: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Solution: While using excess alcohol is often sufficient, for stubborn reactions, water can be removed physically using a Dean-Stark apparatus.[7]

  • Catalyst Amount: An insufficient amount of acid catalyst will result in a slow reaction rate.

    • Solution: Use a catalytic amount of concentrated sulfuric acid, typically 0.1-0.2 equivalents relative to the carboxylic acid.[3]

Q: I am having trouble isolating a pure product after the work-up. What are common purification pitfalls?

A: Purification challenges often stem from an incomplete work-up procedure.

  • Residual Acid Catalyst: The strong acid catalyst must be completely neutralized before extraction.

    • Solution: During the work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases completely.[3]

  • Unreacted Carboxylic Acid: If the esterification was incomplete, the unreacted this compound will be extracted with the product.

    • Solution: The sodium bicarbonate wash will also convert the unreacted carboxylic acid into its water-soluble sodium salt, effectively removing it from the organic layer. If significant starting material remains, purification by column chromatography on silica gel is recommended.[3][8]

Data Presentation

Table 1: Typical Reaction Conditions for Cinnamic Acid Synthesis via Perkin Reaction

ParameterConditionReference
Aromatic Aldehyde 1.0 equivalent[5]
Acid Anhydride 1.4 - 1.5 equivalents[5]
Base Catalyst Anhydrous Sodium or Potassium Acetate (0.6 eq)[2][5]
Temperature 160 - 180°C[5]
Time 3 - 8 hours[2][5]

Table 2: Typical Reaction Conditions for Fischer-Speier Esterification

ParameterConditionReference
Carboxylic Acid 1.0 equivalent[3]
Alcohol 10 - 20 equivalents (serves as solvent)[3]
Acid Catalyst Conc. H₂SO₄ or p-TsOH (0.1 - 0.2 eq)[3]
Temperature Reflux[3]
Time 3 - 6 hours (monitor by TLC)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reactant Mixture: Combine 2-bromobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq) in the flask.[5]

  • Reaction: Heat the mixture in an oil bath at 160-180°C with stirring for 3-5 hours.[5]

  • Work-up: Allow the mixture to cool slightly, then pour it into a beaker of water.[5] Add a saturated solution of sodium carbonate until the solution is alkaline to convert the product to its soluble sodium salt.[5]

  • Purification: Filter the solution to remove any impurities. If the solution is colored, it can be decolorized with activated charcoal.[2]

  • Precipitation: Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic, causing the this compound to precipitate.[2]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[2] Recrystallization from an ethanol-water mixture can be performed for further purification.[2]

Protocol 2: Synthesis of Ethyl 2-Bromocinnamate
  • Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).[3]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.[3]

  • Reflux: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction's progress by TLC.[3]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess ethanol using a rotary evaporator.[3]

  • Neutralization: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution until gas evolution stops.[3]

  • Washing: Sequentially wash the organic layer with water and then brine.[3]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ethyl 2-bromocinnamate.[3]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.[3]

Visualizations

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Esterification start 2-Bromobenzaldehyde + Acetic Anhydride + NaOAc reaction1 Perkin Reaction (160-180°C) start->reaction1 intermediate Crude this compound reaction1->intermediate workup1 Aqueous Work-up & Acidification intermediate->workup1 product1 Purified This compound workup1->product1 start2 This compound + Excess Alcohol + Acid Catalyst product1->start2 Proceed to Esterification reaction2 Fischer Esterification (Reflux) start2->reaction2 intermediate2 Crude Ester Mixture reaction2->intermediate2 workup2 Neutralization & Extraction intermediate2->workup2 product2 Purified This compound Ester workup2->product2

Caption: General experimental workflow for the two-step synthesis of this compound esters.

G start Low or No Product Yield q1 Is the reaction a Perkin Reaction? start->q1 q2 Is the reaction an Esterification? start->q2 perkin_c1 Reagents Anhydrous? q1->perkin_c1 ester_c1 Using large excess of alcohol? q2->ester_c1 perkin_s1 Use fresh, dry reagents. Oven-dry glassware. perkin_c1->perkin_s1 No perkin_c2 Temp > 160°C? perkin_c1->perkin_c2 Yes perkin_s2 Increase oil bath temperature to 160-180°C. perkin_c2->perkin_s2 No perkin_c3 Time > 3 hours? perkin_c2->perkin_c3 Yes perkin_s3 Increase reaction time. Monitor with TLC. perkin_c3->perkin_s3 No ester_s1 Use alcohol as solvent (10-20 eq). ester_c1->ester_s1 No ester_c2 Catalyst added? ester_c1->ester_c2 Yes ester_s2 Add 0.1-0.2 eq of conc. H₂SO₄. ester_c2->ester_s2 No ester_c3 Is water being removed? ester_c2->ester_c3 Yes ester_s3 Use a Dean-Stark trap for difficult reactions. ester_c3->ester_s3 No

Caption: Troubleshooting decision tree for low product yield in synthesis reactions.

G cluster_mechanism Fischer Esterification Mechanism compound1 This compound step1 1. Protonation of Carbonyl Oxygen compound1->step1 + H⁺ compound2 Alcohol (R-OH) catalyst H⁺ (Acid Catalyst) step2 2. Nucleophilic Attack by Alcohol step1->step2 + R-OH step3 3. Tetrahedral Intermediate Forms step2->step3 step4 4. Proton Transfer step3->step4 step5 5. Elimination of Water step4->step5 - H₂O step6 6. Deprotonation step5->step6 product Ester + H₂O step6->product - H⁺

Caption: Simplified signaling pathway for the Fischer Esterification mechanism.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the characterization of 2-Bromocinnamic acid. The objective is to offer a comparative overview of the performance of different techniques, supported by experimental data and detailed protocols to aid in method selection and application. This document covers spectroscopic, chromatographic, and thermal analysis techniques, presenting their principles, typical experimental parameters, and the nature of the data they provide.

Comparison of Analytical Techniques

The selection of an analytical method for the characterization of this compound depends on the specific information required. Spectroscopic methods are excellent for structural elucidation and identification, while chromatographic techniques are ideal for purity assessment and quantification. Thermal analysis provides information on the physicochemical properties of the solid state.

Quantitative Data Summary

The following table summarizes the typical performance of various analytical techniques for the analysis of this compound and its isomers. It is important to note that specific performance metrics can vary based on the instrumentation and experimental conditions.

Analytical TechniqueInformation ProvidedTypical Performance MetricsComparison with Alternatives (3- and 4-Bromocinnamic acid)
¹H & ¹³C NMR Spectroscopy Detailed molecular structure, identification of isomers, and quantification.High resolution and reproducibility. Quantitative analysis (qNMR) can achieve high accuracy and precision.Isomers are readily distinguishable by their unique chemical shifts and coupling patterns in the aromatic region.
FTIR/ATR-IR Spectroscopy Identification of functional groups (C=O, C=C, C-Br, O-H).High specificity for functional groups. Primarily qualitative but can be used for quantitative analysis with calibration.The isomers show subtle differences in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns on the benzene ring.
Mass Spectrometry (GC-MS/LC-MS) Molecular weight determination and structural information from fragmentation patterns.High sensitivity (ng to pg level). GC-MS is suitable for volatile derivatives, while LC-MS is applicable to the non-derivatized acid.[1][2]All isomers have the same molecular weight. Fragmentation patterns may show minor differences that can aid in differentiation.
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification, and separation of isomers and impurities.High precision and accuracy for quantification. Typical linearity with R² > 0.99. LOD and LOQ in the µg/mL to ng/mL range.[3][4]Isomers can be baseline separated with optimized chromatographic conditions, allowing for their individual quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and quantification of volatile derivatives of the acid.High resolution and sensitivity. Requires derivatization to increase volatility.Derivatized isomers can be separated and identified based on their retention times and mass spectra.
Thermal Analysis (DSC/TGA) Melting point, thermal stability, and decomposition profile.Provides information on the solid-state properties and thermal behavior of the compound.The melting points of the isomers differ, reflecting differences in their crystal lattice energies. 4-Bromocinnamic acid generally has the highest melting point.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and analytical goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory (ATR or pellet holder).

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene and aromatic ring, and the C-Br stretch.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration range for analysis.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor the absorbance at the λmax of this compound (around 270 nm).

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. Assess purity by calculating the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound, typically after derivatization.

Methodology:

  • Sample Preparation (Derivatization): Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or silyl ester by reacting with an appropriate derivatizing agent (e.g., methanol with an acid catalyst or BSTFA).

  • Instrumentation: A GC-MS system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250-300°C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the derivatized compound (e.g., m/z 50-400).

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a library of known spectra.

Thermal Analysis (TGA/DSC)

Objective: To determine the thermal stability and melting point of this compound.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).

  • Instrumentation: A Thermogravimetric Analyzer (TGA) or a Differential Scanning Calorimeter (DSC).

  • Experimental Conditions:

    • Atmosphere: Typically an inert atmosphere such as nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, commonly 10°C/min.

    • Temperature Range: From ambient temperature to a temperature above the expected decomposition point (e.g., 25°C to 600°C for TGA) or melting point (e.g., 25°C to 250°C for DSC).

  • Data Analysis:

    • TGA: Analyze the thermogram (mass vs. temperature) to determine the onset of decomposition and the temperature at which significant mass loss occurs.

    • DSC: Analyze the thermogram (heat flow vs. temperature) to determine the melting point (the peak of the endothermic transition) and the enthalpy of fusion (the area under the melting peak).

Visualizations

Experimental Workflow for Characterization

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Sample Spectroscopy Spectroscopy Sample->Spectroscopy Chromatography Chromatography Sample->Chromatography Thermal_Analysis Thermal_Analysis Sample->Thermal_Analysis Structural_Elucidation Structural_Elucidation Spectroscopy->Structural_Elucidation Purity_Quantification Purity_Quantification Chromatography->Purity_Quantification Physicochemical_Properties Physicochemical_Properties Thermal_Analysis->Physicochemical_Properties Final_Characterization Final_Characterization Structural_Elucidation->Final_Characterization Purity_Quantification->Final_Characterization Physicochemical_Properties->Final_Characterization

Caption: A general experimental workflow for the characterization of a chemical substance like this compound.

Logical Relationships of Analytical Methods

G cluster_properties Properties to be Determined cluster_methods Analytical Methods Compound {this compound} Structure Molecular Structure Functional Groups Connectivity Compound->Structure Composition Purity Impurity Profile Quantification Compound->Composition Solid_State Thermal Stability Melting Point Polymorphism Compound->Solid_State NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Composition->NMR HPLC HPLC Composition->HPLC GC GC-MS Composition->GC Thermal Thermal Analysis Solid_State->Thermal

Caption: Logical relationship between the properties of this compound and the analytical methods used for their determination.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-2-Bromocinnamic acid and its structural isomers. Understanding the NMR spectral characteristics is crucial for the unambiguous identification, purity assessment, and structural elucidation of these compounds in research and development settings. This document presents experimental data, detailed protocols, and visual aids to facilitate the interpretation of NMR spectra for cinnamic acid derivatives.

Introduction to NMR Analysis of Cinnamic Acids

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For derivatives of cinnamic acid, ¹H NMR is particularly useful for ascertaining the stereochemistry of the alkene moiety. The coupling constant (J) between the vinylic protons (Hα and Hβ) is characteristically larger for the trans (or E) isomer (typically 12-18 Hz) than for the cis (or Z) isomer (typically 7-12 Hz). Furthermore, the position of substituents on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons, providing clear structural information. ¹³C NMR provides complementary data on the carbon framework of the molecule.

This guide focuses on the spectral features of (E)-2-Bromocinnamic acid, comparing it with its parent compound, (E)-cinnamic acid, and its constitutional isomers, (E)-3-bromocinnamic acid and (E)-4-bromocinnamic acid, to illustrate the electronic effects of the bromine substituent's position.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for (E)-2-Bromocinnamic acid and related compounds. All spectra were recorded in DMSO-d₆ to allow for comparison.

CompoundHα (ppm)Hβ (ppm)³JHαHβ (Hz)Aromatic Protons (ppm)COOH (ppm)
(E)-2-Bromocinnamic acid 6.59 (d)7.91 (d)~16.07.37 (t), 7.45 (t), 7.72 (d), 7.87 (d)~12.7
(E)-Cinnamic acid 6.58 (d)7.60 (d)16.07.40-7.45 (m, 3H), 7.65-7.75 (m, 2H)~12.5
(E)-3-Bromocinnamic acid 6.63 (d)7.58 (d)~16.07.38 (t), 7.61 (d), 7.72 (d), 7.95 (s)~12.6
(E)-4-Bromocinnamic acid 6.56 (d)7.57 (d)15.67.60-7.70 (m, 4H)~12.6

Analysis: The large coupling constant (³JHαHβ) of ~16 Hz for all compounds confirms their trans (E) configuration. In (E)-2-Bromocinnamic acid, the Hβ proton is significantly deshielded (7.91 ppm) compared to the other isomers. This is due to the through-space anisotropic effect of the nearby bromine atom. The aromatic region of 2-bromocinnamic acid shows four distinct signals, as expected from the ortho-substitution pattern, which removes the plane of symmetry present in the 4-bromo isomer.

Comparative ¹³C NMR Data

The ¹³C NMR data provides further structural insights. The chemical shifts for key carbons are presented below (solvent: DMSO-d₆).

CompoundCα (ppm)Cβ (ppm)C=O (ppm)C1 (ipso)C2C3C4C5C6
(E)-2-Bromocinnamic acid 123.6139.7167.3134.1124.0132.0130.0128.3133.5
(E)-Cinnamic acid 119.4144.0167.7134.3128.2129.0130.3129.0128.2
(E)-3-Bromocinnamic acid 121.0142.3167.4136.6130.6121.0133.8129.8127.8
(E)-4-Bromocinnamic acid 120.2142.6167.4133.6130.1131.9123.5131.9130.1

Analysis: The chemical shift of the carbon atom directly attached to the bromine (C-Br) is a key indicator. In (E)-2-Bromocinnamic acid, this is C2 at 124.0 ppm. For the 3-bromo and 4-bromo isomers, the C-Br signals are at 121.0 ppm and 123.5 ppm, respectively. The vinylic carbon, Cβ, in (E)-2-Bromocinnamic acid is shifted upfield (139.7 ppm) compared to the parent cinnamic acid (144.0 ppm) due to the electronic and steric influence of the ortho-bromo group.

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for cinnamic acid derivatives is as follows:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for carboxylic acids as it effectively solubilizes the compound and shifts the exchangeable carboxyl proton downfield, away from other signals.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. Acquisition time can range from 30 minutes to several hours.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualizing NMR Analysis and Molecular Structures

To further clarify the process and the structures being compared, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆, ~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire FID (¹H and/or ¹³C Spectra) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integrate Peaks & Assign Signals G->H I Structural Elucidation H->I

Caption: A generalized workflow for NMR analysis, from sample preparation to final structural determination.

Cinnamic_Acids cluster_2Br (E)-2-Bromocinnamic Acid cluster_3Br (E)-3-Bromocinnamic Acid cluster_4Br (E)-4-Bromocinnamic Acid cluster_H (E)-Cinnamic Acid (Reference) 2Br lab_2Br Br at C2 causes significant downfield shift of Hβ 3Br lab_3Br Br at C3 influences aromatic region 4Br lab_4Br Br at C4 maintains symmetry in aromatic signals H lab_H Parent compound for comparison

Caption: A visual comparison of the chemical structures highlighting the position of the bromine substituent. Note: Images are placeholders for structural representation.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive fingerprint for this compound and its isomers. Key diagnostic features for (E)-2-Bromocinnamic acid include the significant downfield shift of the β-vinylic proton in the ¹H NMR spectrum and the characteristic chemical shifts of the ortho-substituted aromatic carbons in the ¹³C NMR spectrum. By comparing these features to reference compounds, researchers can confidently identify and characterize their synthesized or isolated materials. The protocols and data presented herein serve as a valuable resource for professionals engaged in the fields of chemical synthesis, analysis, and drug development.

Unveiling 2-Bromocinnamic Acid and Its Transformation Products: A Guide to Mass Spectrometry and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) techniques for the analysis of 2-Bromocinnamic acid and its derivatives. Supported by experimental data and detailed protocols, this document offers insights into fragmentation patterns, analytical methodologies, and alternative approaches, facilitating robust characterization of these compounds.

Executive Summary

This compound, a halogenated derivative of cinnamic acid, and its metabolic or synthetic products are of significant interest in various fields, including pharmaceutical and chemical synthesis. Accurate identification and quantification of these compounds are crucial for quality control, reaction monitoring, and metabolic studies. This guide delves into the mass spectrometric behavior of this compound and its common products, such as its methyl ester and debrominated form (cinnamic acid), primarily focusing on electron ionization (EI) mass spectrometry and GC-MS analysis. We present a comparative analysis of their fragmentation patterns and discuss the advantages of GC-MS for their separation and identification. Furthermore, we provide a foundational experimental protocol for GC-MS analysis and explore alternative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry of this compound: A Look at Fragmentation

Electron ionization mass spectrometry of this compound (molecular weight: 227.05 g/mol ) reveals a characteristic fragmentation pattern dominated by the loss of the bromine atom. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity at m/z 226 and 228, corresponding to the 79Br and 81Br isotopes, respectively.

The most prominent feature in the mass spectrum is the base peak at a mass-to-charge ratio (m/z) of 147. This fragment, [C9H7O2]+, is formed by the facile cleavage of the carbon-bromine bond.[1][2] This observation is consistent with the fragmentation of other ortho-substituted cinnamic acids where the loss of the substituent is a dominant pathway.[1] Other significant fragments and their proposed structures are detailed in the table below.

Table 1: Key Mass Fragments of this compound (EI-MS)

m/zProposed FragmentRelative Abundance (%)
228[M+2]+• (containing 81Br)~98
226[M]+• (containing 79Br)100
182/180[M - COOH]+Moderate
147[M - Br]+100 (Base Peak)
118[C9H6O]+•Moderate
103[C8H7]+High
90[C7H6]+•Moderate
77[C6H5]+High

Note: Relative abundances are approximate and can vary depending on the instrument and experimental conditions.

Comparative GC-MS Analysis: this compound and Its Products

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, GC-MS offers excellent resolution and sensitive detection.

This compound:

As a carboxylic acid, this compound can be analyzed directly by GC-MS, but derivatization is often employed to improve its volatility and chromatographic peak shape. Silylation, for instance, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the acidic proton into a less polar trimethylsilyl group. The mass spectrum of the derivatized compound will show a corresponding increase in the molecular ion mass.

Cinnamic Acid (Debromination Product):

The mass spectrum of cinnamic acid (molecular weight: 148.16 g/mol ) serves as a key comparison point. Its molecular ion is observed at m/z 148.[3][4] Major fragments include ions at m/z 131 (loss of -OH), 103 (loss of -COOH), and 77 (phenyl group).[3][5] The absence of the characteristic bromine isotope pattern and the different fragmentation pathway clearly distinguish it from this compound.

Methyl 2-Bromocinnamate (Esterification Product):

The esterification of this compound to form methyl 2-bromocinnamate (molecular weight: 241.08 g/mol ) results in a predictable shift in the mass spectrum. The molecular ion peaks will appear at m/z 240 and 242. Key fragments would include the loss of the methoxy group (-OCH3) to give an ion at m/z 209/211 and the loss of the bromine atom to yield a fragment at m/z 161. The mass spectrum of the analogous methyl cinnamate shows a molecular ion at m/z 162 and prominent fragments at m/z 131, 103, and 77.[6]

Table 2: Comparison of Key GC-MS Data for this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound227.05226/228147, 103, 77
Cinnamic Acid148.16148131, 103, 77
Methyl 2-Bromocinnamate241.08240/242209/211, 161, 103, 77
Methyl Cinnamate162.18162131, 103, 77

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound is provided below. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation (Derivatization):

  • Dissolve a known amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of pyridine or acetonitrile).

  • Add a derivatizing agent, such as 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Heat the mixture at a specific temperature (e.g., 70°C) for a designated time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for the analysis of this compound and its products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for analyzing non-volatile or thermally labile compounds that are not amenable to GC analysis without derivatization. It offers high sensitivity and is well-suited for complex matrices.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a UV detector is a common and reliable method for the quantification of cinnamic acid derivatives, which typically exhibit strong UV absorbance. However, it does not provide the structural information that mass spectrometry offers.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the key chemical transformations, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Analyzer & Detector MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway This compound (M+•)\nm/z 226/228 This compound (M+•) m/z 226/228 Fragment 1\n[M - Br]+ \nm/z 147 Fragment 1 [M - Br]+ m/z 147 This compound (M+•)\nm/z 226/228->Fragment 1\n[M - Br]+ \nm/z 147 - Br• Fragment 2\n[C8H7]+ \nm/z 103 Fragment 2 [C8H7]+ m/z 103 Fragment 1\n[M - Br]+ \nm/z 147->Fragment 2\n[C8H7]+ \nm/z 103 - CO2 Fragment 3\n[C6H5]+ \nm/z 77 Fragment 3 [C6H5]+ m/z 77 Fragment 2\n[C8H7]+ \nm/z 103->Fragment 3\n[C6H5]+ \nm/z 77 - C2H2

Caption: Proposed fragmentation of this compound in EI-MS.

References

A Comparative Guide to HPLC and TLC for Monitoring 2-Bromocinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective monitoring of chemical reactions is paramount to ensure optimal yields and purity. When synthesizing derivatives of 2-Bromocinnamic acid, a versatile building block in organic synthesis, chromatography is the method of choice for tracking reaction progress.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for this purpose, supported by experimental protocols and data.

This comparison will focus on a common reaction: the Fischer esterification of this compound to form Ethyl 2-bromocinnamate. This reaction provides a clear example of a change in polarity, which is the fundamental principle behind chromatographic separation in this context.

At a Glance: HPLC vs. TLC for Reaction Monitoring

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Primary Use Quantitative analysis, high-resolution separationQualitative analysis, rapid reaction monitoring
Sensitivity High (ng to pg range)Low (µg to ng range)
Resolution ExcellentModerate
Analysis Time 5-30 minutes per sample< 5-10 minutes for multiple samples
Cost High initial investment and running costsLow cost for plates and solvents
Data Output Chromatogram with retention times and peak areasPlate with spots, characterized by Rf values

Quantitative Data Comparison

To illustrate the differences in data output, the following tables summarize hypothetical, yet realistic, results for the esterification of this compound.

Table 1: HPLC Analysis Data

A reverse-phase HPLC method is ideal for separating the more polar this compound from the less polar Ethyl 2-bromocinnamate. In this mode, the less polar compound interacts more strongly with the non-polar stationary phase, resulting in a longer retention time.[2][3]

CompoundRetention Time (min)Peak Area (%) at t=1hPeak Area (%) at t=4h
This compound4.2455
Ethyl 2-bromocinnamate7.85595

Table 2: TLC Analysis Data

Using a polar stationary phase (silica gel), the less polar product (ester) will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the more polar starting material (carboxylic acid).[4][5]

CompoundRf ValueObservation at t=1hObservation at t=4h
This compound0.35Spot presentFaint spot
Ethyl 2-bromocinnamate0.70Spot presentIntense spot

Experimental Workflow

The process of monitoring a reaction using either HPLC or TLC follows a similar initial sequence of sampling, but diverges in the analytical step.

G cluster_0 Reaction Setup cluster_1 Sampling cluster_2 TLC Analysis cluster_3 HPLC Analysis start Start Reaction: This compound + Ethanol + Acid Catalyst sample Withdraw Aliquot from Reaction Mixture at Time (t) start->sample quench Quench Aliquot (e.g., with NaHCO3 solution) sample->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract prep_sample Prepare Sample for Analysis extract->prep_sample spot Spot Sample on TLC Plate prep_sample->spot Qualitative inject Inject Sample into HPLC System prep_sample->inject Quantitative develop Develop Plate in TLC Chamber spot->develop visualize Visualize under UV Light develop->visualize rf Calculate Rf Values visualize->rf end Assess Reaction Progress/Completion rf->end run Run Separation Method inject->run detect Detect with UV Detector run->detect integrate Integrate Peak Areas detect->integrate integrate->end

Caption: General workflow for monitoring a reaction using TLC and HPLC.

Experimental Protocols

Below are detailed methodologies for monitoring the esterification of this compound using both HPLC and TLC.

Protocol 1: HPLC Method

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of the reaction mixture.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Withdraw approximately 0.1 mL of the reaction mixture.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract with 1 mL of ethyl acetate.

    • Dilute a small portion of the organic layer with the mobile phase to an appropriate concentration.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the prepared sample. Record the chromatogram and integrate the peak areas for this compound and Ethyl 2-bromocinnamate to determine their relative percentages over time.

Protocol 2: TLC Method

This protocol provides a rapid, qualitative method to assess reaction progress. TLC is an effective way to visualize the consumption of the starting material and the formation of the product.[4]

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate in a 7:3 ratio. A small amount of acetic acid (e.g., 1 drop) can be added to the eluent to reduce tailing of the carboxylic acid spot.[5]

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture using a capillary tube.

    • Dilute the aliquot in a small vial with a few drops of ethyl acetate.

  • Procedure:

    • On a TLC plate, spot the starting material (this compound standard), the reaction mixture, and a "co-spot" containing both the standard and the reaction mixture.[6]

    • Place the plate in a TLC chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm).

  • Analysis: The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4][7]

Logical Framework for Method Selection

The choice between HPLC and TLC depends on the specific requirements of the analysis.

G start Need to Monitor This compound Reaction q1 Is quantitative data (e.g., % conversion) required? start->q1 q2 Is high sensitivity and resolution critical? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Is rapid, high-throughput screening of multiple reactions needed? q2->q3 No q2->hplc Yes tlc Use TLC q3->tlc Yes q3->tlc No (but still preferred for simplicity and speed)

Caption: Decision diagram for selecting between HPLC and TLC.

Conclusion

Both HPLC and TLC are valuable tools for monitoring reactions involving this compound.

TLC is a simple, fast, and cost-effective method ideal for quick qualitative checks to see if a reaction is progressing and when it has reached completion.[6][8] Its ability to run multiple samples simultaneously makes it excellent for screening reaction conditions.

HPLC provides detailed quantitative information, offering high sensitivity and superior resolution. It is the preferred method when precise data on reaction kinetics, yield, and impurity profiling are necessary, which is often critical in later stages of research and in drug development.

For most routine synthetic labs, TLC is the workhorse for everyday reaction monitoring, with HPLC being employed when more detailed, quantitative analysis is required for publication, process optimization, or quality control purposes.

References

A Comparative Analysis of the Reactivity of 2-Bromocinnamic Acid and 3-Bromocinnamic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-Bromocinnamic acid and 3-Bromocinnamic acid, two isomeric compounds with significant applications in organic synthesis and drug discovery. The position of the bromine atom on the phenyl ring relative to the acrylic acid moiety imparts distinct electronic and steric characteristics, leading to notable differences in their behavior in common synthetic transformations. This document focuses on their reactivity in palladium-catalyzed cross-coupling reactions, namely the Heck and Suzuki-Miyaura couplings, and provides illustrative data and detailed experimental protocols to guide synthetic strategy.

Introduction to 2- and 3-Bromocinnamic Acid

This compound and 3-Bromocinnamic acid are substituted cinnamic acids where a bromine atom is located at the ortho and meta positions of the phenyl ring, respectively. The close proximity of the bulky bromine atom and the carboxylic acid group in the 2-isomer can lead to significant steric hindrance, influencing the approach of reactants and catalysts. In contrast, the 3-isomer is less sterically congested, and its reactivity is primarily governed by the electronic effects of the bromo and acrylic acid substituents. These structural differences are expected to manifest in varying reaction rates and yields in synthetic transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] The reactivity of aryl halides in these reactions is highly dependent on the nature and position of the substituents on the aromatic ring.

In the case of this compound, the ortho-substitution of the carboxylic acid group can sterically hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle. This may necessitate more forcing reaction conditions or specialized catalyst systems to achieve high yields.

Conversely, 3-bromocinnamic acid is expected to be more reactive in typical palladium-catalyzed couplings. The bromine atom in the meta position is less sterically encumbered, allowing for more facile oxidative addition.

Illustrative Performance in Heck and Suzuki-Miyaura Couplings
Reaction TypeIsomerCoupling PartnerHypothetical Yield (%)Notes
Heck Reaction This compoundStyrene65-75%Lower yield anticipated due to steric hindrance from the ortho-carboxylic acid group, potentially impeding the approach of the palladium catalyst.
Heck Reaction 3-Bromocinnamic acidStyrene85-95%Higher yield expected due to reduced steric hindrance at the reaction site, allowing for more efficient catalytic turnover.
Suzuki-Miyaura Coupling This compoundPhenylboronic acid70-80%Steric hindrance may slow down the transmetalation step, leading to a slightly lower yield compared to the 3-isomer.
Suzuki-Miyaura Coupling 3-Bromocinnamic acidPhenylboronic acid90-98%Favorable steric and electronic environment for efficient Suzuki-Miyaura coupling, leading to a high expected yield.

Experimental Protocols

The following are detailed experimental protocols for conducting comparative studies on the reactivity of 2- and 3-bromocinnamic acid in Heck and Suzuki-Miyaura reactions.

Protocol 1: Comparative Heck Reaction with Styrene

Objective: To compare the reactivity of this compound and 3-bromocinnamic acid in a palladium-catalyzed Heck reaction with styrene.

Materials:

  • This compound

  • 3-Bromocinnamic acid

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tubes or similar reaction vessels

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To two separate oven-dried Schlenk tubes under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 227.05 mg) to one and 3-bromocinnamic acid (1.0 mmol, 227.05 mg) to the other.

  • To each tube, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Add anhydrous DMF (5 mL) to each tube, followed by triethylamine (1.5 mmol, 0.21 mL).

  • Finally, add styrene (1.2 mmol, 0.14 mL) to each reaction mixture.

  • Seal the Schlenk tubes and heat the reactions at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute each reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to isolate the respective coupled products.

  • Determine the yield of each product and compare the results.

Protocol 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To compare the reactivity of this compound and 3-bromocinnamic acid in a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • This compound

  • 3-Bromocinnamic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks or reaction vials

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In two separate round-bottom flasks, dissolve this compound (1.0 mmol, 227.05 mg) in one and 3-bromocinnamic acid (1.0 mmol, 227.05 mg) in the other with anhydrous 1,4-dioxane (8 mL).

  • To each flask, add phenylboronic acid (1.2 mmol, 146.3 mg).

  • Prepare a 2 M aqueous solution of potassium carbonate (2.0 mmol in 1 mL of degassed water) and add it to each reaction flask.

  • Bubble argon through each reaction mixture for 15 minutes to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to each flask under a positive pressure of argon.

  • Heat the reaction mixtures to 90 °C and stir for 8 hours.

  • After cooling to room temperature, acidify the mixtures with 1 M HCl to a pH of approximately 2.

  • Extract the aqueous layers with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by recrystallization or column chromatography.

  • Calculate the yields of the biaryl products and compare the reactivity of the two isomers.

Visualizing Reaction Mechanisms and Influencing Factors

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles of the Heck and Suzuki-Miyaura reactions, along with a conceptual diagram of the factors influencing the reactivity of the bromocinnamic acid isomers.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene insertion_complex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ alkene_coordination->insertion_complex migratory_insertion Migratory Insertion insertion_complex->migratory_insertion inserted_complex R-CH₂-CH(Ar)-Pd(II)L₂Br migratory_insertion->inserted_complex beta_hydride_elimination β-Hydride Elimination inserted_complex->beta_hydride_elimination product_complex [H-Pd(II)L₂(Br)] + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 - HBr Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base transmetalated_complex Ar-Pd(II)L₂(Ar') transmetalation->transmetalated_complex reductive_elimination Reductive Elimination transmetalated_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Reactivity_Factors cluster_2_bromo This compound cluster_3_bromo 3-Bromocinnamic Acid steric_hindrance High Steric Hindrance (ortho-effect) reactivity_2 Decreased Reactivity steric_hindrance->reactivity_2 electronic_effects Dominant Electronic Effects reactivity_3 Increased Reactivity electronic_effects->reactivity_3

References

A Comparative Guide to the Suzuki Coupling of 2-Bromocinnamic and 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of 2-Bromocinnamic acid and 4-Bromocinnamic acid in the Suzuki coupling reaction. Understanding the reactivity differences between these positional isomers is crucial for optimizing reaction conditions and achieving desired yields in the synthesis of complex molecules, particularly in the development of novel therapeutics and functional materials.

Performance Comparison: Steric Hindrance as a Deciding Factor

The primary difference in the Suzuki coupling performance between this compound and 4-Bromocinnamic acid lies in the position of the bromine atom on the cinnamic acid backbone. The ortho-position of the bromine in this compound introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down the rate-determining oxidative addition step of the catalytic cycle and potentially lowering the overall reaction yield.

In contrast, the bromine atom in 4-Bromocinnamic acid is located at the para-position, which is remote from the carboxylic acid and alkene functionalities. This lack of steric congestion allows for a more facile approach of the palladium catalyst, leading to a more efficient oxidative addition and, consequently, typically higher reaction yields under similar conditions.

While direct comparative studies under identical conditions are limited in publicly available literature, the general principles of steric hindrance in Suzuki coupling strongly suggest that 4-Bromocinnamic acid is the more reactive coupling partner.

Experimental Data Summary

The following table summarizes representative experimental data for the Suzuki coupling of this compound and 4-Bromocinnamic acid with phenylboronic acid. It is important to note that these data points are compiled from different sources and reaction conditions may vary.

ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water8012Typically lower yields expected due to steric hindrance
4-Bromocinnamic acid Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / Water10012>95[1]

Note: A specific yield for the Suzuki coupling of this compound under these exact conditions was not found in the searched literature. The expectation of lower yields is based on established principles of steric hindrance in Suzuki-Miyaura couplings.

Experimental Protocols

Below are detailed methodologies for performing Suzuki coupling reactions with bromocinnamic acid derivatives. These protocols are general and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki Coupling of Bromocinnamic Acids

This protocol is a general starting point for the Suzuki coupling of both 2- and 4-Bromocinnamic acid.

Materials:

  • Bromocinnamic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromocinnamic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Procedure for Aryl Bromides with Carboxylic Acid Functionality

This protocol is adapted for substrates containing a carboxylic acid moiety, which can sometimes interfere with the reaction.

Materials:

  • Bromobenzoic acid derivative (e.g., 4-Bromocinnamic acid) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed Toluene and Water

Procedure:

  • In an oven-dried Schlenk flask, combine the bromobenzoic acid derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (three cycles).

  • Add degassed toluene and degassed water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² Coupled Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants & base to flask - Evacuate & backfill with inert gas start->setup solvent Add Degassed Solvent setup->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Workup: - Cool to RT - Dilute & Extract reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

A Comparative Guide to the Structural and Reactivity Differences Between 2-Bromocinnamic Acid and α-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and reactivity profiles of two isomeric brominated cinnamic acids: 2-Bromocinnamic acid and α-Bromocinnamic acid. Understanding the distinct chemical behaviors of these compounds is crucial for their effective application as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document summarizes key experimental data, details relevant experimental protocols, and visualizes fundamental structural and reactive differences.

Structural Isomers: A Tale of Two Bromine Positions

This compound and α-Bromocinnamic acid share the same molecular formula, C₉H₇BrO₂, but differ in the position of the bromine atom. In this compound, the bromine is substituted on the phenyl ring at the ortho-position relative to the propenoic acid side chain. In contrast, α-Bromocinnamic acid features the bromine atom directly attached to the α-carbon of the propenoic acid chain. This seemingly subtle difference in bromine placement leads to significant variations in their chemical reactivity and steric environment.

Structural_Isomers cluster_2_bromo This compound cluster_alpha_bromo α-Bromocinnamic Acid 2_bromo_img 2_bromo_name (E)-3-(2-bromophenyl)prop-2-enoic acid alpha_bromo_img alpha_bromo_name 2-bromo-3-phenylprop-2-enoic acid

Figure 1: Chemical structures of this compound and α-Bromocinnamic acid.

Comparative Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties

PropertyThis compoundα-Bromocinnamic Acid
IUPAC Name (E)-3-(2-bromophenyl)prop-2-enoic acid[1]2-bromo-3-phenylprop-2-enoic acid[2]
CAS Number 7499-56-1[1]1727-53-3
Molecular Weight 227.05 g/mol [1]227.05 g/mol [2]
¹H NMR (δ, ppm) Aromatic H: ~7.3-7.9, Vinylic H: ~6.6, ~7.9, Carboxylic H: ~12.7Aromatic H: ~7.3-7.6, Vinylic H: ~8.3, Carboxylic H: (Not specified)
Key IR Peaks (cm⁻¹) ~2500-3300 (O-H), ~1680-1700 (C=O), ~1620 (C=C)(Not specified, but expected to be similar for the functional groups)

Reactivity Profiles: A Study in Contrast

The differing locations of the bromine atom dictate the primary modes of reactivity for each isomer.

α-Bromocinnamic Acid: A Hub for Nucleophilic Substitution and Electrophilic Addition

The bromine atom on the α-carbon makes this position highly susceptible to nucleophilic substitution reactions . The proximity of the electron-withdrawing carboxylic acid group and the phenyl ring enhances the electrophilicity of the α-carbon. This makes α-bromocinnamic acid a valuable precursor for the synthesis of α-substituted cinnamic acid derivatives, including amino acids.

Furthermore, the double bond in α-bromocinnamic acid can participate in electrophilic addition reactions , although the presence of the electron-withdrawing bromine and carboxyl groups can deactivate the double bond towards some electrophiles.

This compound: A Key Player in Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions , such as the Heck, Suzuki, and Sonogashira reactions. The ortho-position of the bromine atom can influence the reactivity and selectivity of these reactions due to steric and electronic effects. For instance, the ortho-substituent can promote intramolecular cyclization reactions. In palladium-catalyzed reactions, this compound is often favored for oxidative addition steps compared to its α-bromo isomer.[3]

Reactivity_Comparison cluster_alpha α-Bromocinnamic Acid cluster_2 This compound A α-Carbon Nucleophilic Substitution Nucleophilic Substitution A->Nucleophilic Substitution B Double Bond Electrophilic Addition Electrophilic Addition B->Electrophilic Addition C Aryl Bromide Palladium-Catalyzed\nCross-Coupling Palladium-Catalyzed Cross-Coupling C->Palladium-Catalyzed\nCross-Coupling D Double Bond Addition/Cyclization Addition/Cyclization D->Addition/Cyclization

Figure 2: Dominant reaction pathways for each isomer.

Experimental Protocols

Detailed experimental procedures are essential for harnessing the unique reactivity of each isomer. Below are representative protocols for reactions characteristic of each compound.

Protocol 1: Synthesis of α-Bromocinnamic Aldehyde (A Precursor to α-Bromocinnamic Acid)

This protocol outlines the synthesis of α-bromocinnamic aldehyde, which can be subsequently oxidized to α-bromocinnamic acid.

Materials:

  • Cinnamic aldehyde

  • Acetic acid

  • Bromine

  • Anhydrous potassium carbonate

  • 95% Ethanol

  • Water

Procedure: [4]

  • In a three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of cinnamic aldehyde (0.33 mole) and acetic acid (167 ml) is stirred vigorously in a cold-water bath.

  • Bromine (0.33 mole) is added dropwise.

  • Anhydrous potassium carbonate (0.17 mole) is then added.

  • Once the gas evolution ceases, the mixture is refluxed for 30 minutes.

  • After cooling, the mixture is poured into water, leading to the separation of crude α-bromoaldehyde.

  • The resulting solid is filtered and recrystallized from 80% ethanol to yield α-bromocinnamic aldehyde.

Protocol 2: Heck Reaction of an Aryl Halide with Acrylic Acid to Synthesize a Cinnamic Acid Derivative

This protocol is a general representation of a Heck reaction, a key transformation for aryl halides like this compound.

Materials:

  • Aryl halide (e.g., o-bromoiodobenzene)

  • Acrylic acid

  • Palladium(II) acetate (catalyst)

  • Triethylamine (base)

  • Acetonitrile (solvent)

Procedure: [5][6]

  • To a vial containing the aryl halide (e.g., 0.500 g of o-bromoiodobenzene) dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.

  • Heat the mixture to 80-90 °C with stirring for one hour.

  • Cool the reaction to room temperature and then in an ice bath.

  • Isolate the product by suction filtration.

Experimental_Workflow cluster_synthesis Synthesis of α-Bromocinnamic Aldehyde cluster_heck Heck Reaction S1 React Cinnamic Aldehyde with Bromine S2 Add Potassium Carbonate S1->S2 S3 Reflux S2->S3 S4 Precipitate and Filter S3->S4 S5 Recrystallize S4->S5 H1 Combine Aryl Halide, Acrylic Acid, Catalyst, and Base in Solvent H2 Heat Reaction Mixture H1->H2 H3 Cool and Precipitate H2->H3 H4 Isolate Product by Filtration H3->H4

Figure 3: Generalized experimental workflows.

Conclusion

The structural distinction between this compound and α-Bromocinnamic acid gives rise to markedly different reactivity profiles. α-Bromocinnamic acid serves as a versatile building block for modifications at the α-position of the propenoic acid chain through nucleophilic substitution. In contrast, this compound is a valuable substrate for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. A thorough understanding of these differences, supported by the experimental data and protocols presented, is paramount for the strategic design of synthetic routes in drug discovery and materials science.

References

Antimicrobial efficacy of 2-Bromocinnamic acid compared to other cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of 2-Bromocinnamic acid against other notable cinnamic acid derivatives. The following sections detail its performance, supported by experimental data, and outline the methodologies used for evaluation.

The escalating challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with established biological activities. Among these, halogenated derivatives are of particular interest due to potentially enhanced antimicrobial efficacy. This guide focuses on this compound, comparing its in vitro activity with other cinnamic acid analogs.

Comparative Antimicrobial Efficacy: Quantitative Data

The antimicrobial potency of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The data presented below, compiled from various studies, compares the MIC values of this compound with other selected cinnamic acid derivatives against common bacterial and fungal strains.

CompoundMicroorganismMIC (µg/mL)
This compound Staphylococcus aureus32[1]
Escherichia coli64[1]
Pseudomonas aeruginosa128[1]
Cinnamic acidStaphylococcus aureus>5000
Escherichia coli>5000
p-Coumaric acidShigella dysenteriae61 (µM)
Mycobacterium tuberculosis H37Rv244 (µM)
Neisseria gonorrhoeae>6000 (µM)
Ferulic AcidPseudomonas syringe<2.0 (mM)
Escherichia coli<2.0 (mM)
Bacillus subtilis<2.0 (mM)
Caffeic AcidPseudomonas syringe<2.0 (mM)
Escherichia coli<2.0 (mM)
Methoxyethyl 4-chlorocinnamateCandida species0.13 (µmol/mL)[2]
Perillyl 4-chlorocinnamateCandida species0.024 (µmol/mL)[2]

Proposed Mechanism of Action

The antimicrobial activity of cinnamic acid derivatives is generally attributed to their ability to disrupt the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. Halogenation, such as the introduction of a bromine atom in this compound, is believed to enhance this disruptive capability.[1][3]

G Proposed Antimicrobial Mechanism of Cinnamic Acid Derivatives cluster_0 Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm enzymes Essential Enzymes cinnamic_acid Cinnamic Acid Derivative (e.g., this compound) disruption Membrane Disruption & Increased Permeability cinnamic_acid->disruption Interaction disruption->membrane leakage Leakage of Intracellular Contents disruption->leakage inhibition Enzyme Inhibition disruption->inhibition leakage->cytoplasm cell_death Cell Death leakage->cell_death inhibition->enzymes inhibition->cell_death

Proposed antimicrobial mechanism of cinnamic acid derivatives.

Experimental Protocols

The following section details a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents like this compound.

Broth Microdilution Method for MIC Determination

This method ascertains the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Reagents and Materials:

  • Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Microbial Culture: Culture the target microorganism in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to reach the exponential growth phase. Dilute the culture to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • 96-Well Microtiter Plate: Sterile plates are used for the assay.

2. Serial Dilution:

  • Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the 96-well plate using sterile broth. This creates a range of decreasing concentrations of the test compound.

  • Include control wells:

    • Positive Control: Broth with the microbial inoculum but no test compound.

    • Negative Control: Broth only, without any inoculum or test compound.

3. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Cover the plate and incubate under suitable conditions (e.g., 37°C for 18-24 hours for most bacteria).[4]

4. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the test compound at which no visible growth is observed.[4]

G Experimental Workflow for MIC Determination start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-Well Plate prep_stock->serial_dilution inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Turbidity (Growth) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination via broth microdilution.

References

A Comparative Guide to the In Vitro Biological Activity of 2-Bromocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 2-Bromocinnamic acid derivatives in various biological assays, supported by experimental data and detailed protocols.

Cinnamic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities. The introduction of a bromine atom to the cinnamic acid scaffold, particularly at the second position (ortho-position), can significantly influence the molecule's electronic and steric properties, potentially enhancing its therapeutic effects. This guide provides a comparative overview of the in vitro biological activities of this compound and its derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory potential.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the biological activity of this compound and related derivatives, allowing for a direct comparison of their efficacy.

Table 1: Antimicrobial Activity of this compound

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

Note: Lower MIC values indicate higher antimicrobial activity.

Table 2: Anticancer Activity of Brominated Cinnamic Acid Derivatives

CompoundCancer Cell LineIC50 Value
This compoundHeLa (Cervical Cancer)45.6 µM
This compoundMCF-7 (Breast Cancer)58.2 µM
3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon Cancer)1.89 µM[1]
3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHepG2 (Liver Cancer)4.05 µM[1]
3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidMCF-7 (Breast Cancer)19.3 µM[1]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher anticancer activity.

Table 3: Anti-inflammatory Activity of a 4-Bromophenyl Substituted Cinnamic Acid Derivative

CompoundEnzymeIC50 Value
2-(4-Bromophenyl)-3-(3,5-di-tert-butyl-2-hydroxyphenyl)acrylic acidSoybean Lipoxygenase7.4 µM[2]

Note: Lipoxygenase is an enzyme involved in the inflammatory pathway. Lower IC50 values indicate higher anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[3]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in a suitable buffer.

  • Compound Incubation: The test compound is pre-incubated with the COX enzymes for a specific period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) or other suitable detection methods.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (no compound). The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and potential signaling pathways involved in the biological activity of this compound derivatives.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Characterization->Antimicrobial Assay (MIC) Anticancer Assay (MTT) Anticancer Assay (MTT) Characterization->Anticancer Assay (MTT) Anti-inflammatory Assay (COX) Anti-inflammatory Assay (COX) Characterization->Anti-inflammatory Assay (COX) Data Analysis Data Analysis Antimicrobial Assay (MIC)->Data Analysis Anticancer Assay (MTT)->Data Analysis Anti-inflammatory Assay (COX)->Data Analysis Mechanism of Action Studies Mechanism of Action Studies Data Analysis->Mechanism of Action Studies Lead Identification Lead Identification Mechanism of Action Studies->Lead Identification

Caption: General experimental workflow for screening the biological activity of this compound derivatives.

While direct experimental evidence for the specific signaling pathways modulated by this compound derivatives is limited, based on the known mechanisms of the broader class of cinnamic acid derivatives, the following pathways are likely targets.

Putative_Anticancer_Signaling_Pathway This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound derivatives in cancer cells.

Putative_Anti_inflammatory_Signaling_Pathway This compound Derivative This compound Derivative IKK IKK This compound Derivative->IKK Inhibition LPS/Cytokine Receptor LPS/Cytokine Receptor LPS/Cytokine Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Bromocinnamic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromocinnamic acid is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly. Adherence to these protocols is critical to minimize risks and ensure compliance with regulatory standards.

I. Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes key safety and physical property data.

PropertyValue
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
Appearance White to light yellow crystalline solid
GHS Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362+P364, P403+P233, P405, P501.[2]

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure that the following personal protective equipment is worn to prevent exposure:

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework for proper disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes unused or expired product, contaminated laboratory consumables (e.g., weighing paper, pipette tips, gloves), and solutions containing the compound.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Keep it separate from incompatible materials, such as strong oxidizing agents.

Step 2: Container Management and Labeling

  • Select Appropriate Containers: Use chemically compatible and sealable containers for solid and liquid waste. Ensure the containers are in good condition and free from leaks.

  • Proper Labeling: Clearly label the waste container with "Waste this compound" and include the appropriate hazard warnings (e.g., "Irritant"). Follow your institution's specific labeling requirements.

Step 3: Spill and Contamination Cleanup

  • Contain the Spill: In the event of a spill, prevent the material from spreading and entering drains or waterways.

  • Cleanup Procedure: For solid spills, avoid creating dust.[3] Carefully sweep or shovel the material into a designated waste container.[2][4] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate the Area: After removing the bulk material, decontaminate the affected area with a suitable solvent and cleaning materials. Dispose of all cleanup materials as hazardous waste.

Step 4: Final Disposal

  • Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and approved waste disposal company.[2][4][5]

  • Incineration: The preferred method of disposal is typically high-temperature incineration at a permitted hazardous waste facility.[6] The waste may be dissolved or mixed with a combustible solvent before incineration.[6]

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with regulatory requirements.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow start Start: this compound Waste Identified assess Assess Waste Type start->assess solid_waste Solid Waste (Unused chemical, contaminated labware) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess->liquid_waste Liquid containerize_solid Place in a Labeled, Sealed Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid segregate Segregate from Incompatible Materials containerize_solid->segregate containerize_liquid->segregate store Store in a Designated Hazardous Waste Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Dispose of via Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

References

Personal protective equipment for handling 2-Bromocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromocinnamic Acid

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 7345-79-1

  • Molecular Formula: C₉H₇BrO₂

Hazard Summary: this compound is a solid crystalline substance that can cause significant irritation.[1][2] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1][2][3][4]

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation.[2][4][5]
H319Serious Eye Irritation, Category 2ACauses serious eye irritation.[2][4][5]
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation.[2][4][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles.Protects against dust particles and splashes that can cause serious eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly.[2][6]
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator.Required when handling the powder to avoid inhalation and respiratory tract irritation.[2][3] Use in a well-ventilated area is crucial.[1][3]
Protective Clothing Laboratory coat.Protects against skin contact and contamination of personal clothing.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear all required PPE as specified in the table above.

  • Avoid the formation of dust when handling the solid material.[2][3]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[3]

  • Avoid breathing in dust or fumes.[3]

  • Wash hands thoroughly after handling the substance.[1][3]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek medical attention if irritation persists.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice.[3] Contaminated clothing should be removed and washed before reuse.[1][3]

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide artificial respiration.[2] Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting. Seek medical attention if symptoms occur.[1]

  • Spill: Use personal protective equipment.[2] Sweep up the spilled solid, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2]

Disposal Plan

  • Waste Classification: This waste is classified as hazardous.[1]

  • Disposal Method: Dispose of the contents and the container to an approved waste disposal plant.[1][3] Do not allow the product to enter drains.[2]

  • Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[1]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Workspace handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe emergency_spill Spill Response emergency_exposure Exposure Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.